An In-Depth Technical Guide to 4-Chloro-6-methoxypyridine-3-carboxylic acid: Structure, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 4-Chloro-6-methoxypyridine-3-carboxylic acid. We will delve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 4-Chloro-6-methoxypyridine-3-carboxylic acid. We will delve into its fundamental properties, logical synthesis, structural characterization, and its emerging significance as a versatile building block in the design of novel therapeutics.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
4-Chloro-6-methoxypyridine-3-carboxylic acid is a polysubstituted heterocyclic compound built upon a pyridine core. The strategic placement of its functional groups—a carboxylic acid, a chloro group, and a methoxy group—imparts a unique combination of reactivity and structural properties. This makes it a valuable scaffold in medicinal chemistry. Pyridine carboxylic acid isomers, in general, are foundational components in a wide array of pharmaceuticals targeting conditions from tuberculosis and cancer to metabolic and neurological disorders.[1] The specific arrangement in 4-Chloro-6-methoxypyridine-3-carboxylic acid offers multiple reaction handles, allowing for its precise incorporation into more complex molecular architectures, a critical feature for developing targeted therapies.
Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research.
Key Properties
The properties of 4-Chloro-6-methoxypyridine-3-carboxylic acid are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and purification techniques.
The structure of 4-Chloro-6-methoxypyridine-3-carboxylic acid is defined by a pyridine ring substituted at the 3, 4, and 6 positions. Each functional group plays a distinct role in the molecule's overall chemical behavior.
Caption: Molecular structure of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Pyridine Ring: The electron-deficient aromatic core influences the reactivity of its substituents.
Carboxylic Acid (-COOH): This group is acidic and serves as a primary site for derivatization, such as forming esters, amides, or acid chlorides. It is a key feature for creating bioisosteres in drug design.[4]
Chloro Group (-Cl): Positioned at C4, this halogen atom is a leaving group, making the site susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities.
Methoxy Group (-OCH₃): An electron-donating group that can influence the reactivity of the pyridine ring. It can be cleaved under harsh acidic conditions to reveal a hydroxyl group, providing another point for modification.
Synthesis and Chemical Reactivity
While multiple synthetic routes can be envisioned, a common strategy for preparing such polysubstituted pyridines involves the modification of a pre-existing, suitably functionalized pyridine ring. A plausible and logical pathway is outlined below.
Proposed Synthetic Workflow
A logical approach involves starting with a commercially available precursor like 6-chloropyridine-3-carboxylic acid. The synthesis proceeds through a nucleophilic substitution to introduce the methoxy group.
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid
This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Chloro-6-methoxypyridine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Chloro-6-methoxypyridine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented with a focus on the underlying chemical principles, justification for procedural choices, and detailed experimental protocols.
Introduction
4-Chloro-6-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methoxy group on a pyridine scaffold, makes it a versatile intermediate for the development of novel bioactive compounds. This document outlines a multi-step synthesis designed for efficiency and scalability, drawing upon established chemical transformations in pyridine chemistry.
Strategic Approach to the Synthesis
The synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid can be logically approached through a convergent strategy, starting from a readily available dichlorinated pyridine derivative. The core of this strategy involves:
Selective Nucleophilic Aromatic Substitution: Introduction of the methoxy group by selectively replacing one of the chloro substituents.
Functional Group Transformation: Conversion of a pre-existing functional group on the pyridine ring into the desired carboxylic acid.
This pathway is advantageous as it utilizes common and well-understood reactions, allowing for robust and reproducible results.
Proposed Synthesis Pathway
The proposed pathway commences with 2,4-dichloro-5-methylpyridine and proceeds through two key transformations: selective methoxylation and subsequent oxidation of the methyl group.
Caption: Proposed two-step synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Chloro-2-methoxy-5-methylpyridine
Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The methoxide ion (CH3O-), a strong nucleophile, displaces one of the chloride ions on the pyridine ring. The regioselectivity of this reaction is crucial. In 2,4-dichloropyridines, the 2-position is generally more activated towards nucleophilic attack than the 4-position due to the electron-withdrawing effect of the ring nitrogen being more pronounced at the ortho and para positions.
Experimental Protocol:
Parameter
Value
Justification
Starting Material
2,4-Dichloro-5-methylpyridine
Commercially available dichlorinated pyridine.
Reagent
Sodium methoxide (NaOMe)
A strong and common source of the methoxide nucleophile.
Solvent
Methanol (MeOH)
Serves as both the solvent and the source of methoxide in equilibrium.
Temperature
Reflux
Provides the necessary activation energy for the SNAr reaction.
Reaction Time
4-6 hours
Typical duration for this type of transformation, monitorable by TLC.
Work-up
1. Evaporation of methanol.2. Dissolution in water.3. Extraction with ethyl acetate.4. Drying over anhydrous sodium sulfate.5. Concentration under reduced pressure.
Standard procedure to isolate the organic product from the reaction mixture.
Causality Behind Experimental Choices:
The use of sodium methoxide in methanol is a standard and cost-effective method for introducing a methoxy group onto an electron-deficient aromatic ring.
Refluxing in methanol ensures the reaction proceeds at a reasonable rate without the need for high-pressure apparatus.
The work-up procedure is designed to efficiently separate the desired product from unreacted starting material, inorganic salts, and the solvent.
Step 2: Synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid
Reaction Principle: This step involves the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of this transformation. The reaction proceeds via a series of oxidative steps, ultimately yielding the carboxylate salt, which is then protonated to the carboxylic acid.
Experimental Protocol:
Parameter
Value
Justification
Starting Material
4-Chloro-2-methoxy-5-methylpyridine
The product from the previous step.
Reagent
Potassium permanganate (KMnO4)
A strong and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[1]
Solvent
Water
A common and environmentally benign solvent for permanganate oxidations.
Temperature
80-90 °C
Elevated temperature is required to drive the oxidation to completion.
Reaction Time
8-12 hours
Oxidation reactions of this nature often require prolonged heating.
Work-up
1. Filtration of manganese dioxide (MnO2) byproduct.2. Acidification of the filtrate with hydrochloric acid (HCl) to precipitate the product.3. Filtration and washing of the solid product with cold water.4. Drying under vacuum.
Standard procedure to isolate the carboxylic acid product.
Causality Behind Experimental Choices:
Potassium permanganate is a classic and reliable reagent for the oxidation of alkylarenes.[1] Its use in aqueous media is well-established.
Heating is necessary to overcome the activation energy for the oxidation of the relatively stable methyl group.
The work-up is designed to first remove the insoluble manganese dioxide byproduct and then to precipitate the desired carboxylic acid by adjusting the pH. Acidification protonates the carboxylate salt, rendering it less soluble in water.
Alternative Synthetic Considerations
While the proposed pathway is robust, other synthetic strategies could also be employed. For instance, one could envision a route starting from a pre-functionalized pyridine-3-carboxylic acid derivative. However, the proposed route is often more practical due to the wider availability and lower cost of simple halogenated pyridines.
Another approach could involve the use of milder oxidizing agents, although this may require more specialized conditions and potentially result in lower yields. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as starting material availability, cost, scalability, and safety considerations.
Characterization and Quality Control
The identity and purity of the final product, 4-Chloro-6-methoxypyridine-3-carboxylic acid, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the arrangement of substituents on the pyridine ring.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Melting Point: As a preliminary indicator of purity.
Property
Expected Value
Molecular Formula
C7H6ClNO3
Molecular Weight
187.58 g/mol
Appearance
White to off-white solid
Solubility
Soluble in polar organic solvents like DMSO and methanol.[2][3]
Safety Considerations
Chlorinated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere if possible.
Potassium Permanganate: A strong oxidizing agent that can react violently with organic materials. Care should be taken to control the reaction temperature and to avoid contact with flammable substances.
Conclusion
The synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid can be effectively achieved through a two-step sequence involving selective methoxylation of 2,4-dichloro-5-methylpyridine followed by oxidation of the methyl group. This pathway relies on well-established and scalable chemical transformations, making it a practical approach for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize and utilize this compound in their work.
References
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid - Google Patents.
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
US6727384B1 - Method for purifying acid chlorides - Google Patents.
US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. Available at: [Link]
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]
Asymmetric synthesis and biological evaluations of (+)- and (-)-6-dimethoxymethyl-1,4-dihydropyridine-3-carboxylic acid derivatives blocking N-type calcium channels - PubMed. Available at: [Link]
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka. Available at: [Link]
Biosynthesis of pyridine Derivatives. Available at: [Link]
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]
Physical and chemical properties of 4-Chloro-6-methoxypyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridine carboxylic acids are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds and key building blocks i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine carboxylic acids are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds and key building blocks in the synthesis of a wide array of pharmaceutical agents. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug design. This guide provides a comprehensive overview of the physical and chemical properties of a specific, yet underexplored member of this class: 4-Chloro-6-methoxypyridine-3-carboxylic acid. Due to the limited publicly available data for this specific compound, this document leverages information from its close structural isomers and related pyridine derivatives to provide a robust and scientifically grounded resource. This approach, common in early-stage drug discovery and chemical research, allows for the prediction of properties and reactivity, guiding future experimental work.
Molecular Structure and Core Properties
The foundational attributes of 4-Chloro-6-methoxypyridine-3-carboxylic acid are its molecular structure and derived properties.
Caption: Figure 1. Chemical Structure of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Table 1: Physical and Chemical Properties
Property
Value (Predicted/Inferred)
Source/Basis for Prediction
Molecular Formula
C₇H₆ClNO₃
-
Molecular Weight
187.58 g/mol
-
CAS Number
886365-33-3
-
Appearance
White to off-white solid
Based on isomers like 2-chloro-6-methoxypyridine-4-carboxylic acid.[1]
Melting Point
180-200 °C (decomposes)
Inferred from the melting point of 6-Chloropyridine-3-carboxylic acid (190 °C, dec.).
Boiling Point
> 300 °C (Predicted)
Estimated based on related structures.
Solubility
Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Based on the properties of 6-Chloro-4-methoxypyridine-3-carboxylic acid.[2]
pKa
~3-4 (Predicted)
Estimated based on the pKa of similar pyridine carboxylic acids.
Synthesis and Reactivity
A plausible synthetic route to 4-Chloro-6-methoxypyridine-3-carboxylic acid can be extrapolated from established methods for preparing substituted pyridine carboxylic acids.
Caption: Figure 2. Proposed Synthetic Workflow.
Reactivity Profile
The reactivity of 4-Chloro-6-methoxypyridine-3-carboxylic acid is governed by its three key functional groups:
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring and the chloro substituent.
Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although it is less reactive than a chloro group at the 2- or 6-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the molecule.
Methoxy Group: The methoxy group at the 6-position is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). It also activates the pyridine ring towards certain electrophilic substitutions.
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The overall electron-deficient nature of the ring, further enhanced by the chloro and carboxyl groups, influences its reactivity in substitution reactions.
Spectroscopic Characterization (Predicted)
Predicting the spectral data is crucial for the identification and characterization of novel compounds.
Chemical shifts are estimated based on substituent effects on the pyridine ring.
IR (cm⁻¹)
~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700-1730 (C=O stretch), ~1550-1600 (C=N and C=C stretches of pyridine ring), ~1250-1300 (C-O stretch of methoxy)
Characteristic vibrational modes for the functional groups present.
Mass Spec (ESI-)
[M-H]⁻ at m/z 186.0
Expected fragmentation pattern for a carboxylic acid in negative ion mode.
Applications in Drug Discovery and Development
While specific applications for 4-Chloro-6-methoxypyridine-3-carboxylic acid are not yet documented, its structural motifs are prevalent in numerous bioactive molecules. Pyridine carboxylic acids are key components in drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[3]
Caption: Figure 3. Potential Applications as a Core Scaffold.
The presence of a carboxylic acid allows for the formation of salt forms with improved solubility and bioavailability. The chloro and methoxy groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Protocol 1: Proposed Synthesis
Objective: To synthesize 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Materials:
A suitable dichloropyridine starting material (e.g., 3,4-dichloro-6-methoxypyridine)
Sodium methoxide (NaOMe) in Methanol (MeOH)
n-Butyllithium (n-BuLi) in hexanes
Dry ice (solid CO₂)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Standard glassware for inert atmosphere reactions
Procedure:
Methoxylation (Example): To a solution of the dichloropyridine starting material in anhydrous THF under an argon atmosphere, add a solution of NaOMe in MeOH dropwise at room temperature. Monitor the reaction by TLC or LC-MS until completion.
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the intermediate by column chromatography.
Carboxylation: Dissolve the purified intermediate in anhydrous THF and cool to -78 °C under an argon atmosphere. Add n-BuLi dropwise and stir for 30 minutes.
Quenching: Add crushed dry ice to the reaction mixture and allow it to slowly warm to room temperature.
Acidification and Extraction: Add water to the reaction mixture and acidify with HCl to pH ~3. Extract the product with ethyl acetate.
Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Protocol 2: Characterization
Objective: To confirm the structure and purity of the synthesized compound.
¹H and ¹³C NMR Spectroscopy:
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy:
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
Identify the characteristic absorption bands for the O-H, C=O, C=N, C=C, and C-O functional groups.
Mass Spectrometry (MS):
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-6-methoxypyridine-3-carboxylic acid and its intermediates.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-6-methoxypyridine-3-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive, albeit partially predictive, overview of its key properties, synthesis, reactivity, and characterization. It is intended to serve as a valuable resource for researchers and to stimulate further investigation into this and related substituted pyridine carboxylic acids. The experimental protocols provided offer a starting point for the practical synthesis and analysis of this compound, paving the way for its integration into innovative research and development programs.
References
Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]
Cole-Parmer. Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. [Link]
National Center for Biotechnology Information. (n.d.). 6-Chloropicolinic acid. PubChem. [Link]
Pipzine Chemicals. (2024). Methyl 4-Chloro-6-Methylpyridine-3-Carboxylate | CAS 105827-93-6. [Link]
Solubility of 4-Chloro-6-methoxypyridine-3-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyridine-3-carboxylic Acid in Organic Solvents Executive Summary 4-Chloro-6-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative that s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyridine-3-carboxylic Acid in Organic Solvents
Executive Summary
4-Chloro-6-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows. Low solubility can impede reaction kinetics, complicate isolation, and produce unreliable results in biological assays.
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-methoxypyridine-3-carboxylic acid. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes foundational chemical principles with field-proven methodologies to empower researchers. It begins by analyzing the molecule's structural attributes to predict its solubility behavior in different solvent classes. The core of this document is a detailed, self-validating experimental protocol for accurately determining equilibrium solubility via the shake-flask method coupled with HPLC analysis. This is supplemented by a discussion of the theoretical pillars of solubility, ensuring that experimental choices are grounded in authoritative scientific reasoning.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like 4-Chloro-6-methoxypyridine-3-carboxylic acid, solubility dictates its utility across numerous applications:
Chemical Synthesis: Ensuring that reactants are in the same phase is essential for optimal reaction rates and yields. The choice of solvent can dramatically influence the outcome of a synthetic step.
Purification: Crystallization, a common method for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent system at various temperatures.
Drug Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its formulation possibilities and bioavailability.
High-Throughput Screening (HTS): Inconsistent solubility in assay buffers (often containing organic co-solvents like DMSO) can lead to compound precipitation and false-negative or false-positive results.
This guide provides researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools to master the solubility challenges associated with 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Physicochemical Properties and Structural Analysis
Direct experimental data for 4-Chloro-6-methoxypyridine-3-carboxylic acid is limited. However, we can infer its likely properties by analyzing its structure and examining data from close structural isomers.
Molecular Structure:
Caption: Key functional groups of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
This molecule possesses several key features that govern its solubility:
Polar, Acidic Group: The carboxylic acid (-COOH) is a strong hydrogen bond donor and acceptor, making it the primary driver of solubility in polar protic solvents. Its acidity (estimated pKa ~3-5) means its charge state, and thus solubility, will be highly dependent on the pH of aqueous media.[1]
Polar, Basic Groups: The pyridine nitrogen and the methoxy oxygen act as hydrogen bond acceptors.
Hydrophobic Regions: The chlorinated pyridine ring constitutes a non-polar, hydrophobic surface area that will favor interactions with non-polar solvents.
Predicted Solubility Behavior: Based on this structure, we can predict that the molecule will be most soluble in polar organic solvents that can engage in hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[1][2] Solubility is expected to be low in non-polar solvents like hexanes or toluene, where the energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.[3]
Comparative Physicochemical Properties of Isomers:
Note: This table presents data for structural isomers. While indicative, the exact properties of 4-Chloro-6-methoxypyridine-3-carboxylic acid may vary.
Theoretical Framework for Solubility
A robust understanding of solubility requires grounding in fundamental principles of intermolecular forces.[5]
"Like Dissolves Like"
This heuristic is the cornerstone of solubility prediction. It means that solutes dissolve best in solvents that have similar intermolecular forces.[5][6]
Polar Solutes (like our target molecule) have permanent dipoles and hydrogen bonding sites. They dissolve best in Polar Solvents (e.g., water, methanol, DMSO) that can engage in dipole-dipole interactions and hydrogen bonding.
Non-polar Solutes dissolve best in Non-polar Solvents (e.g., hexane, toluene) through weaker London dispersion forces.
The Dissolution Process: An Energetic Balance
Dissolution can be visualized as a three-step thermodynamic process:
Solute-Solute Separation: Energy is required to overcome the crystal lattice forces holding the solid solute together.
Solvent-Solvent Separation: Energy is required to create a cavity in the solvent for the solute molecule.
Solute-Solvent Interaction: Energy is released when the solute and solvent molecules interact.
For dissolution to occur, the energy released in Step 3 must be comparable to or greater than the energy required for Steps 1 and 2. The strong crystal lattice energy of a solid carboxylic acid requires powerful solute-solvent interactions, such as hydrogen bonds, to overcome it.
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask equilibrium method .[7] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To determine the concentration of 4-Chloro-6-methoxypyridine-3-carboxylic acid in a saturated solution of a given organic solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured.
The Ascendant Therapeutic Potential of 4-Chloro-6-methoxypyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Pyridine Carboxylic Acid Scaffold In the landscape of medicinal chemistry, the pyridine carboxylic acid framework stands as a cornerstone for the design of novel therapeutics...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Pyridine Carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine carboxylic acid framework stands as a cornerstone for the design of novel therapeutics. Its inherent electronic properties and structural versatility have propelled a multitude of derivatives into clinical use for treating a wide array of human diseases, including cancers, inflammatory conditions, and infectious diseases[1]. The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. The carboxylic acid group further contributes polarity and the ability to coordinate with metal ions, a feature particularly advantageous in enzyme inhibition[1].
This technical guide delves into the burgeoning field of 4-Chloro-6-methoxypyridine-3-carboxylic acid derivatives. We will explore the synthetic strategies to access novel chemical entities based on this scaffold, elucidate their diverse biological activities, and discuss the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.
I. Synthetic Strategies for Derivatization
The 4-chloro-6-methoxypyridine-3-carboxylic acid core presents multiple reactive sites for chemical modification, primarily at the carboxylic acid group (position 3), the chloro substituent (position 4), and potentially through electrophilic aromatic substitution on the pyridine ring, influenced by the existing substituents. The derivatization of the carboxylic acid into amides and esters is a common and effective strategy to modulate the physicochemical properties and biological activity of the parent compound.
Synthesis of Carboxamide Derivatives
The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in medicinal chemistry, often leading to enhanced biological activity and improved pharmacokinetic profiles. A general and reliable method for the synthesis of N-substituted 4-chloro-6-methoxypyridine-3-carboxamides involves a two-step, one-pot procedure.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-chloro-6-methoxypyridine-3-carboxamides
Activation of the Carboxylic Acid: To a solution of 4-chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester. The choice of coupling agent and base is critical to ensure efficient activation while minimizing side reactions. HATU is often preferred due to its high efficiency and the formation of a soluble urea byproduct that is easily removed.
Amide Bond Formation: To the activated ester solution, add the desired primary or secondary amine (1.1 eq). Continue stirring the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-chloro-6-methoxypyridine-3-carboxamide.
Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated ester intermediate. The tertiary amine base is necessary to neutralize the hexafluorophosphate salt of the activated ester and the acid liberated during the reaction. The purification process is designed to remove unreacted starting materials, coupling reagents, and byproducts to yield a highly pure final compound, which is essential for accurate biological evaluation.
General workflow for the synthesis of N-substituted carboxamides.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid moiety can also significantly impact the biological properties of the parent molecule, often increasing its lipophilicity and ability to cross cell membranes.
Experimental Protocol: General Procedure for the Synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic Acid Esters
Fischer Esterification: A straightforward and classic method involves reacting 4-chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq) with an excess of the desired alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated at reflux for several hours.
Work-up and Purification: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude ester can be purified by column chromatography or distillation.
Alternative Method (for more sensitive substrates): For alcohols that are sensitive to strong acid conditions, the carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
II. Biological Activities and Therapeutic Potential
The strategic incorporation of chloro and methoxy substituents on the pyridine ring, combined with the derivatization of the carboxylic acid, opens up a vast chemical space for exploring a range of biological activities. Drawing parallels from structurally similar pyridine and pyrimidine carboxamide and ester derivatives, we can anticipate significant potential in the following therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyridine and pyrimidine carboxamide derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action Insights from Analogous Compounds:
Kinase Inhibition: Many heterocyclic carboxamides function as kinase inhibitors. For instance, certain pyrimidine-based derivatives have been shown to inhibit Aurora Kinase A, leading to a decrease in the levels of oncoproteins like cMYC/MYCN[2]. The 4-chloro-6-methoxypyridine-3-carboxamide scaffold could potentially be designed to target specific kinases implicated in cancer.
Tubulin Polymerization Inhibition: Carboxamides bearing polymethoxyphenyl or alkyl-substituted groups have been identified as effective anticancer agents that mimic the action of Combretastatin A-4 (CA-4) by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase[1].
Topoisomerase Inhibition: N-substituted indole-2-carboxamides have demonstrated potent activity against various cancer cell lines by targeting topoisomerase-DNA complexes[3].
The nature and substitution pattern on the N-aryl ring of the carboxamide are critical for anticancer potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the N-aryl ring have been shown to enhance cytotoxic activity in some series[4].
The presence of the methoxy group on the pyridine ring may influence the molecule's ability to interact with the target protein, potentially through hydrogen bonding or by affecting the overall electronic distribution of the scaffold[5].
Quantitative Data from a Related Series (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides against Caco-2 Cancer Cells)[6]:
Compound
Substitution on N-phenyl ring
IC50 (µM)
8
Unsubstituted
98
16
4-Methoxy
13
This data from a structurally related quinolone series suggests that substitution on the N-phenyl ring can significantly impact anticancer activity, with the methoxy-substituted analog showing much higher potency. This provides a rationale for exploring various substitutions on the N-aryl moiety of 4-chloro-6-methoxypyridine-3-carboxamides.
Potential anticancer mechanisms of action.
Anti-inflammatory Activity
Pyridine and pyrimidine derivatives are well-documented for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Insights from Analogous Compounds:
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide has demonstrated significant anti-inflammatory activity, with a suppression of the inflammatory response of 46.7% in a preclinical model[4].
Certain nicotinic acid derivatives have shown potent analgesic and anti-inflammatory activities through the inhibition of inflammatory cytokines like TNF-α and IL-6, as well as COX-2[7].
Experimental Protocol: In Vitro COX Inhibition Assay
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
Incubation: In a microplate, incubate the enzymes with various concentrations of the test compounds (derivatives of 4-chloro-6-methoxypyridine-3-carboxylic acid) for a specified period at 37°C.
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
Measurement of Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Antimicrobial Activity
The pyridine carboxamide scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Insights from Analogous Compounds:
Substituted benzamides have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[8].
Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antifungal activity against various fungal strains[4].
The presence of a chloro substituent on an aromatic ring has been associated with enhanced antimicrobial activity in several classes of compounds[9].
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microplate.
Inoculation: Add the standardized microbial inoculum to each well of the microplate.
Incubation: Incubate the microplate at an appropriate temperature and for a suitable duration for the specific microorganism.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Conclusion and Future Directions
The 4-Chloro-6-methoxypyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide spectrum of biological activities. The synthetic accessibility of its amide and ester derivatives, coupled with the proven track record of related heterocyclic compounds in drug discovery, provides a strong rationale for the exploration of this chemical space.
Future research should focus on the synthesis of a diverse library of derivatives with systematic variations in the substituents on the N-aryl or alkyl groups of the carboxamides and the alcohol portion of the esters. Comprehensive biological screening of these compounds against a panel of cancer cell lines, inflammatory targets, and microbial strains will be crucial to identify lead candidates. Subsequent lead optimization efforts, guided by detailed structure-activity relationship studies and computational modeling, will be instrumental in developing potent and selective drug candidates with favorable pharmacokinetic and safety profiles. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
IV. References
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). PubMed Central. [Link]
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI. [Link]
Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents 1st Cancer Update. (n.d.). ResearchGate. [Link]
Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (2025, August 6). ResearchGate. [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (n.d.). MDPI. [Link]
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PubMed Central. [Link]
Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.). ScienceDirect. [Link]
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. [Link]
Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents. (2022, September 18). MDPI. [Link]
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). RSC Publishing. [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PubMed Central. [Link]
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). PubMed Central. [Link]
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025, January 3). ACS Publications. [Link]
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025, December 5). PubMed Central. [Link]
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). MDPI. [Link]
Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. (n.d.). PubMed. [Link]
Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. (n.d.). Arkat USA. [Link]
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. [Link]
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). RSC Publishing. [Link]
The Evolving Therapeutic Landscape of Pyridine-3-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery
Abstract Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (a form of vitamin B3), represents a foundational scaffold in medicinal chemistry with a rich history and a burgeoning future.[1][2] While i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (a form of vitamin B3), represents a foundational scaffold in medicinal chemistry with a rich history and a burgeoning future.[1][2] While its lipid-modifying properties have been leveraged for decades in the management of dyslipidemia, the therapeutic potential of its analogs extends far beyond cardiovascular health.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current and emerging applications of pyridine-3-carboxylic acid analogs. We will delve into the core mechanisms of action, explore diverse therapeutic frontiers, present detailed experimental protocols for compound evaluation, and offer insights into the design of next-generation therapeutics. This document is intended to serve as a practical resource to catalyze innovation and accelerate the translation of promising pyridine-3-carboxylic acid-based compounds from the laboratory to the clinic.
The Enduring Legacy and Expanding Horizons of a Privileged Scaffold
The pyridine ring is a ubiquitous motif in FDA-approved pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions and its susceptibility to diverse chemical modifications.[6] Pyridine-3-carboxylic acid, in particular, has long been a cornerstone in the treatment of dyslipidemia.[3][4] Its ability to favorably modulate a wide array of lipids and lipoproteins, including lowering total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while being the most potent agent for elevating high-density lipoprotein (HDL) cholesterol levels, has cemented its place in the cardiovascular therapeutic armamentarium.[3][4]
However, the therapeutic journey of this scaffold is far from over. Researchers are actively exploring its potential in a multitude of other disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][6][7][8] This guide will navigate through these exciting avenues, providing a scientifically rigorous and practically oriented perspective on the design and application of novel pyridine-3-carboxylic acid analogs.
Dyslipidemia: Beyond Niacin's Flush
The primary therapeutic application of pyridine-3-carboxylic acid (niacin) is in the management of dyslipidemia.[3][4] Its pleiotropic effects on lipid metabolism are multifaceted and continue to be an area of active investigation.[1]
Mechanism of Action in Lipid Modification
Niacin's lipid-lowering effects are primarily mediated through several key mechanisms:
Inhibition of Adipose Tissue Lipolysis: Niacin binds to the G-protein coupled receptor 109A (GPR109A, also known as HCA2) on adipocytes.[9][10] This activation inhibits hormone-sensitive lipase, leading to a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue.[3][9] The reduced FFA flux to the liver curtails the substrate available for hepatic triglyceride synthesis.[9]
Reduced Hepatic VLDL and LDL Production: By inhibiting diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in triglyceride synthesis, niacin decreases the production of very-low-density lipoproteins (VLDL) in the liver.[1][9] This, in turn, leads to a reduction in the synthesis of LDL particles.[1][9][10] Niacin also accelerates the intracellular degradation of apolipoprotein B (ApoB), a key structural component of VLDL and LDL.[1][10]
Increased HDL Cholesterol: Niacin raises HDL levels by reducing the hepatic clearance of apolipoprotein A-I (ApoA-I), the major protein component of HDL.[3][10] This is achieved, in part, by inhibiting the hepatocyte surface expression of the β-chain of ATP synthase, which acts as a receptor for HDL-ApoA-I holoparticles.[10]
The Challenge of Flushing and the Quest for GPR109A Agonists
A significant limitation to niacin therapy is the common side effect of cutaneous vasodilation, known as flushing, which is characterized by a sensation of warmth and redness of the skin.[1][5][11] This effect is also mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins D2 and E2.[10]
This has spurred the development of novel GPR109A agonists that aim to dissociate the desirable lipid-modifying effects from the undesirable flushing response.[12][13][14] Medicinal chemistry efforts have focused on designing analogs with biased agonism or altered pharmacokinetic profiles to minimize the activation of the flushing pathway.
Clinical Considerations and Future Directions
While niacin has a long history of use, some large clinical trials, such as AIM-HIGH and HPS2-THRIVE, have raised questions about its incremental benefit in reducing cardiovascular events when added to statin therapy in certain patient populations.[15][16] This has led to a re-evaluation of its role in clinical practice. Future research is focused on identifying patient subgroups who may derive the most benefit from niacin therapy and on developing novel analogs with improved efficacy and tolerability profiles.[17][18]
Emerging Therapeutic Frontiers for Pyridine-3-Carboxylic Acid Analogs
The versatility of the pyridine-3-carboxylic acid scaffold has led to its exploration in a range of therapeutic areas beyond dyslipidemia.
Oncology
The pyridine nucleus is a key structural component in several anticancer drugs.[19] Analogs of pyridine-3-carboxylic acid are being investigated for their potential as:
Enzyme Inhibitors: The pyridine carboxylic acid scaffold has been utilized to develop potent inhibitors of various enzymes implicated in cancer progression.[20]
Platinum Drug Adjuvants: The structural similarity of the pyridine ring to nucleobases suggests that pyridine derivatives could potentially modulate the activity of platinum-based chemotherapy drugs.[21]
Inducers of Apoptosis: Certain pyridine-3-carboxylic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including colon and breast cancer, by inducing apoptosis.[22] GPR109A, a target of niacin, is silenced in colon cancer, and its re-expression in the presence of ligands like butyrate and nicotinate can induce apoptosis, suggesting a tumor-suppressive role.[23][]
Neurodegenerative Disorders
Niacin plays a crucial role in the proper functioning of the central nervous system, and its deficiency can lead to neurological symptoms.[1] Research suggests that pyridine-3-carboxylic acid and its analogs may have therapeutic potential in:
Neuroprotection: Niacin is involved in neuroprotection and neuronal death pathways.[1]
Kynurenine Pathway Modulation: Pyridine-2,3-dicarboxylic acid (quinilinic acid), an endogenous neurotoxin and NMDA receptor agonist, is implicated in neurodegenerative diseases like Alzheimer's.[25] The development of analogs that can modulate the kynurenine pathway represents a potential therapeutic strategy.
Inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO): This enzyme is involved in the production of quinolinic acid, and its inhibition is a target for treating neurodegenerative disorders.[7]
Antimicrobial Applications
The 2-pyridone motif, which can be derived from pyridine-3-carboxylic acid, is a core structure in many bioactive compounds with antimicrobial properties.[8] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8][26] Nicotinic acid derivatives have also been investigated as highly specific antibacterial agents against Mycobacterium tuberculosis.[27]
Experimental Workflows for the Evaluation of Novel Pyridine-3-Carboxylic Acid Analogs
The successful development of new therapeutic agents requires a robust and systematic evaluation process. The following section outlines key experimental protocols for assessing the potential of novel pyridine-3-carboxylic acid analogs.
In Vitro Assays for GPR109A Activation and Downstream Signaling
Objective: To determine the potency and efficacy of novel analogs as agonists of the GPR109A receptor and to characterize their downstream signaling profiles.
Methodology:
Cell Line Maintenance: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
cAMP Assay:
Seed GPR109A-expressing CHO cells in 96-well plates.
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulate cells with forskolin to induce cAMP production.
Treat cells with varying concentrations of the test compound.
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
Calculate EC50 values to determine the potency of the compounds in inhibiting forskolin-stimulated cAMP production.
GTPγS Binding Assay:
Prepare membranes from GPR109A-expressing cells.
Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS.
Separate bound and free [35S]GTPγS by filtration.
Measure the amount of bound radioactivity using a scintillation counter.
Determine the EC50 values for stimulating [35S]GTPγS binding.
Data Presentation:
Compound
GPR109A cAMP EC50 (nM)
GPR109A GTPγS EC50 (nM)
Niacin
250
81
Analog X
[Insert Value]
[Insert Value]
Analog Y
[Insert Value]
[Insert Value]
Causality and Interpretation: The cAMP assay measures the functional consequence of Gαi-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The GTPγS binding assay directly measures the activation of the G-protein by the receptor. Together, these assays provide a comprehensive in vitro assessment of a compound's ability to act as a GPR109A agonist.
In Vivo Models for Assessing Lipid-Modifying Effects and Flushing
Objective: To evaluate the in vivo efficacy of lead compounds in modulating lipid profiles and to assess their potential to induce flushing.
Methodology:
Animal Models:
Dyslipidemia Model: Use diet-induced obese mice or rats, or genetically modified models such as ApoE knockout mice.
Flushing Model: Use rats or mice, as the flushing response can be visually assessed by ear reddening.
Dosing and Sample Collection:
Administer the test compounds orally or via intraperitoneal injection at various doses.
Collect blood samples at different time points post-dosing.
Separate plasma for lipid analysis.
Lipid Profile Analysis:
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits.
Flushing Assessment:
Visually score ear flushing on a predefined scale at various time points after compound administration.
Alternatively, use a laser Doppler flowmeter to quantify changes in blood flow to the ear.
Data Presentation:
Treatment Group
Dose (mg/kg)
% Change in LDL-C
% Change in HDL-C
Flushing Score (Max)
Vehicle
-
0
0
0
Niacin
100
[Insert Value]
[Insert Value]
3
Analog X
100
[Insert Value]
[Insert Value]
[Insert Value]
Causality and Interpretation: These in vivo studies are crucial for establishing a compound's proof-of-concept for lipid modification and for assessing its potential for the key on-target side effect of flushing. The data will inform dose selection for further preclinical development.
Visualizing Key Pathways and Workflows
GPR109A Signaling Pathway in Adipocytes
Caption: GPR109A signaling cascade in adipocytes leading to reduced FFA release.
Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro characterization of novel GPR109A agonists.
Conclusion and Future Perspectives
Pyridine-3-carboxylic acid and its analogs represent a remarkably versatile and enduring scaffold in medicinal chemistry. While the clinical utility of niacin in dyslipidemia continues to be refined, the exploration of novel GPR109A agonists with improved side-effect profiles holds significant promise. Furthermore, the expansion of this chemical class into oncology, neurodegenerative diseases, and infectious diseases underscores its vast therapeutic potential. The successful translation of these promising preclinical findings will depend on a deep understanding of their mechanisms of action, rigorous preclinical evaluation using the types of workflows outlined in this guide, and innovative medicinal chemistry approaches to optimize their pharmacological properties. As our understanding of the intricate biology modulated by these compounds grows, so too will the opportunities to develop novel, life-changing therapies based on the pyridine-3-carboxylic acid core.
Niacin for dyslipidemia: considerations in product selection - PubMed. (n.d.).
What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? - Dr.Oracle. (2025, July 7).
Mechanism of action of niacin - PubMed. (2008, April 17).
Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed. (n.d.).
Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
GPR109A | Agonists - MedchemExpress.com. (n.d.).
Niacin for dyslipidemia: Considerations in product selection - ResearchGate. (2025, August 9).
List of Nicotinic acid derivatives - Drugs.com. (n.d.).
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20).
Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC. (2016, March 1).
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Request PDF - ResearchGate. (2025, August 10).
Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed. (n.d.).
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. (n.d.).
(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
GPR109A Inhibitors, Agonists and Modulators - BOC Sciences. (n.d.).
Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - ResearchGate. (2016, March 1).
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20).
Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (n.d.).
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20).
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025, August 7).
High-Dose Niacin Did Not Reduce Rate of Cardiovascular Events in Patients Also Taking Statins. (2011, May 26).
Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.).
What major studies showed no benefit with niacin (Nicotinic acid) therapy? - Dr.Oracle. (2025, July 6).
ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES | Request PDF - ResearchGate. (2025, August 7).
Pyridine-2,3-dicarboxylate, quinolinic acid, induces 1N4R Tau amyloid aggregation in vitro: Another evidence for the detrimental effect of the inescapable endogenous neurotoxin - PubMed. (2020, January 5).
A Senior Application Scientist's Guide to 4-Chloro-6-methoxypyridine-3-carboxylic acid: A Versatile Scaffold for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Substituted Pyridines In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Substituted Pyridines
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in countless therapeutic agents and functional materials.[1] Pyridine carboxylic acids, in particular, have given rise to a multitude of drugs targeting a wide array of diseases, from tuberculosis to cancer.[1]
This guide focuses on a particularly strategic building block: 4-Chloro-6-methoxypyridine-3-carboxylic acid . The strategic placement of three distinct functional groups—a carboxylic acid, a reactive chloro moiety, and an electron-donating methoxy group—on the pyridine core creates a trifecta of synthetic opportunities. This molecule is not merely a static scaffold; it is a dynamic tool offering multiple, orthogonal handles for molecular elaboration. This guide will deconstruct the inherent reactivity of this building block and provide field-proven insights into its application, empowering chemists to leverage its full synthetic potential.
Core Molecular Profile
A foundational understanding of a building block begins with its physical and chemical properties. These attributes dictate handling, storage, and reaction conditions.
The power of 4-Chloro-6-methoxypyridine-3-carboxylic acid lies in the distinct reactivity of its three primary functional groups. This allows for a modular and predictable approach to the synthesis of complex derivatives.
Caption: Key reactive sites on the 4-Chloro-6-methoxypyridine-3-carboxylic acid scaffold.
The Chloro Group: Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The chlorine atom at the C4 position is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This functionality transforms the simple pyridine ring into a versatile platform for constructing complex biaryl and arylamine structures, which are prevalent in pharmaceuticals.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids.[4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, including the carboxylic acid on our building block.
Causality Behind the Choice: The choice of a palladium catalyst and ligand system is critical. Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) are effective. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[6][7] This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine.[7][8][9] Its development was a landmark achievement, allowing for the construction of C-N bonds under conditions far milder than classical methods like the Ullmann condensation.[6][9]
Causality Behind the Choice: The success of this reaction hinges on the use of sterically bulky phosphine ligands (e.g., BINAP, Xantphos). These ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[6] The choice of base (often a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄) is vital for deprotonating the amine, facilitating its coordination to the palladium center.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
The Carboxylic Acid: A Versatile Handle for Bio-conjugation and Pharmacophore Interaction
The carboxylic acid moiety is a critical functional group in drug design, often involved in direct interactions with biological targets or serving as a point of attachment for linkers or solubility-enhancing groups.[10][11]
The conversion of the carboxylic acid to an amide is arguably its most common and vital transformation in drug development. This is achieved using a wide array of peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt).
Causality Behind the Choice: Standard protocols involving carbodiimides like EDC first activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, this intermediate can also racemize or undergo side reactions. The addition of reagents like HOBt or HOAt traps the activated species as a less reactive but more stable active ester, leading to higher yields and purities of the final amide product.
The Methoxy Group: Modulator of Electronics and Latent Handle
The methoxy group at the C6 position is primarily an electron-donating group, which can influence the reactivity of the pyridine ring. While less reactive than the chloro group, it is not inert. Under specific conditions, it can be demethylated to a phenol, providing another site for derivatization. Furthermore, it can be displaced via nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions than displacement of the C4-chloro group.[12] For instance, reaction with sodium methoxide in methanol under prolonged reflux can be used to synthesize the corresponding dimethoxy derivative from a related chloromethoxy compound.[12]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, actionable steps for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyridine-3-carboxylic acid
Objective: To synthesize 4-(4-fluorophenyl)-6-methoxypyridine-3-carboxylic acid.
Methodology:
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq, 187.6 mg, 1.0 mmol), (4-fluorophenyl)boronic acid (1.2 eq, 167.9 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414.6 mg, 3.0 mmol).
Solvent and Degassing: Add a 4:1 mixture of Dioxane/Water (10 mL). Bubble argon gas through the stirred suspension for 15 minutes to degas the system.
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq, 21.9 mg, 0.03 mmol).
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~4 with 1M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-6-methoxypyridine-3-carboxylic acid (as methyl ester)
Objective: To synthesize Methyl 4-(morpholino)-6-methoxypyridine-3-carboxylate. Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.
Methodology:
Esterification (Pre-step): Protect the carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).
Catalyst System: Add the palladium catalyst, e.g., Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), and a suitable ligand, e.g., Xantphos (0.04 eq, 23.1 mg, 0.04 mmol).
Solvent and Reaction: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL) via syringe. Heat the mixture to 100 °C and stir for 16 hours.
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired coupled product.
Conclusion: A Building Block of Strategic Importance
4-Chloro-6-methoxypyridine-3-carboxylic acid is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its pre-installed, orthogonally reactive sites provide a reliable and efficient platform for the rapid generation of molecular diversity. For the medicinal chemist, it offers a direct route to novel chemical entities based on the privileged pyridine scaffold. For the process chemist, its predictable reactivity in high-yield transformations like Suzuki and Buchwald-Hartwig couplings makes it an attractive component for scalable syntheses. As the demand for complex and precisely functionalized molecules continues to grow, the utility of such well-designed building blocks will only become more critical.
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]
Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(14), 1141-1154. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]
Veeprho. (n.d.). (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline-3-carboxylic Acid. Retrieved from [Link]
Al-Gharabli, S. I., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ACS Medicinal Chemistry Letters, 4(11), 1080-1085. Retrieved from [Link]
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Retrieved from [Link]
The Architect's Scaffold: A Technical Guide to the Discovery of Novel Pyridine-Based Enzyme Inhibitors
Foreword: The Enduring Potency of the Pyridine Ring In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Potency of the Pyridine Ring
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity. Among these, the pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone of modern drug discovery.[1][2] Its prevalence is not a matter of chance; the pyridine nucleus is the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1] This is due to its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in π-stacking interactions, all of which contribute to potent and selective binding to biological targets.[3] This guide provides a comprehensive, in-depth exploration of the multifaceted process of discovering and developing novel pyridine-based enzyme inhibitors, intended for researchers, scientists, and drug development professionals. We will navigate the journey from initial concept to preclinical candidate, emphasizing the rationale behind experimental choices and the integration of modern technologies.
I. The Genesis of a Project: Target Selection and Validation
The inception of any drug discovery program lies in the identification and validation of a biological target, typically an enzyme implicated in a disease pathway. The selection of an enzyme target is a critical decision, often informed by genetic, pathological, and epidemiological data. Once a target is chosen, its role in the disease must be rigorously validated to ensure that its inhibition will produce the desired therapeutic effect. This validation process involves a combination of techniques, including genetic knockouts, RNA interference, and the use of tool compounds to probe the enzyme's function in cellular and animal models.
A crucial aspect of target validation is understanding the enzyme's structure and mechanism. X-ray crystallography and cryo-electron microscopy provide high-resolution three-dimensional structures of the target enzyme, revealing the architecture of the active site and potential allosteric binding pockets. This structural information is invaluable for the subsequent stages of inhibitor design.
II. The Hunt for Hits: Strategies for Identifying Initial Inhibitors
With a validated target in hand, the next phase is to identify "hits"—molecules that exhibit inhibitory activity against the enzyme. Two primary strategies dominate this phase: high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
High-Throughput Screening (HTS)
HTS involves the automated testing of large libraries of compounds, often numbering in the hundreds of thousands to millions, for their ability to inhibit the target enzyme.[4] These libraries are typically composed of diverse, drug-like small molecules. The assays used in HTS must be robust, reproducible, and scalable. Fluorescence-based assays are a common choice due to their sensitivity and compatibility with automated plate readers.[4]
A typical HTS workflow is as follows:
A generalized workflow for a high-throughput screening campaign.
The output of an HTS campaign is a set of confirmed hits with measured half-maximal inhibitory concentrations (IC50). These hits then undergo further characterization to eliminate false positives and prioritize the most promising scaffolds for lead optimization.
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that involves screening smaller, lower molecular weight compounds ("fragments") for weak but efficient binding to the target enzyme. These fragments typically have molecular weights of less than 300 Daltons. Due to their weak binding, sensitive biophysical techniques are required for their detection, such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
The primary advantage of FBDD is that it can explore chemical space more efficiently than HTS. Once a fragment is identified and its binding mode is determined, it can be grown or linked with other fragments to generate a more potent lead compound.
III. From Hit to Lead: The Art and Science of Optimization
The transition from a hit to a lead compound is a critical and iterative process that involves medicinal chemistry, computational modeling, and biological testing. The goal is to improve the potency, selectivity, and drug-like properties of the initial hit.
Synthetic Methodologies for Novel Pyridine Derivatives
The ability to synthesize a wide range of pyridine derivatives is fundamental to lead optimization. A variety of synthetic methods are available, ranging from classical named reactions to modern catalytic approaches.[5][6]
Synthetic Method
Description
Key Features
Hantzsch Pyridine Synthesis
A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[5]
A versatile method for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.
Chichibabin Pyridine Synthesis
The reaction of aldehydes or ketones with ammonia or amines in the gas phase over a catalyst.[5]
Suitable for the industrial-scale production of simple pyridines.
Kröhnke Pyridine Synthesis
A reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.
A flexible method for the synthesis of polysubstituted pyridines.
Cross-Coupling Reactions
Modern methods such as Suzuki, Stille, and Negishi couplings allow for the introduction of various substituents onto a pre-existing pyridine ring.[7]
Offers a high degree of control over the final structure.
One-Pot Multicomponent Reactions
Greener and more efficient methods that combine multiple reaction steps into a single operation.[8]
Reduces waste and simplifies the synthetic process.
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The development of novel, single-step, and convergent synthetic procedures is an active area of research, enabling rapid access to highly substituted and complex pyridine scaffolds.[9]
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization. They involve systematically modifying the structure of a compound and measuring the effect of these changes on its biological activity.[6][10] For pyridine-based inhibitors, SAR exploration typically involves modifying the substituents at various positions of the pyridine ring.
Key considerations in SAR studies of pyridine inhibitors include:
Substitution Pattern: The position of substituents on the pyridine ring can dramatically influence potency and selectivity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can affect the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.
Steric Effects: The size and shape of substituents can impact how the inhibitor fits into the enzyme's binding pocket.
Introduction of Functional Groups: The addition of groups such as -OCH3, -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of some pyridine derivatives.[1][10]
A systematic "N-scan" or "phenyl-to-pyridyl switch" is a common strategy where a phenyl ring in a lead compound is replaced with a pyridine ring at different positions.[3] This can introduce a hydrogen bond acceptor and lead to significant improvements in potency.[3]
The iterative cycle of structure-activity relationship studies.
Computational Chemistry and Molecular Modeling
Computational methods play an increasingly important role in modern drug discovery, accelerating the design-synthesize-test cycle.[11][12]
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[13] It is used to rationalize existing SAR data and to prioritize the synthesis of new analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[14] These models can be used to predict the activity of virtual compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses predicted by docking.
Bioisosteric Replacements
Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[15][16] For pyridine-based inhibitors, bioisosteric replacements can be used to modulate potency, selectivity, and pharmacokinetic properties.
A common bioisosteric replacement for the pyridine nitrogen is a C-CN unit, where the nitrile group mimics the hydrogen-bond accepting ability of the nitrogen.[17] This can sometimes lead to improved biological activity.[17] Another example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which has been shown to enhance the activity of certain compounds.[18]
IV. Navigating the Path to the Clinic: Preclinical Development
Once a lead compound with promising potency and selectivity has been identified, it enters the preclinical development phase. The goal of this phase is to gather the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials.
In Vitro and In Vivo Evaluation
A battery of in vitro and in vivo assays is used to characterize the pharmacological properties of the lead compound.
Enzyme Kinetics: Detailed enzyme kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cell-Based Assays: The activity of the inhibitor is assessed in relevant cell lines to confirm its cellular potency and to investigate its effects on downstream signaling pathways.
Animal Models of Disease: The efficacy of the compound is evaluated in animal models that mimic the human disease. These studies provide crucial information about the compound's therapeutic potential.
ADME/Tox Profiling
A major cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. Therefore, a thorough assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is essential.[19][20]
ADME/Tox Parameter
Description
Key Assays
Absorption
The process by which the drug enters the bloodstream.
The reversible transfer of a drug from one location to another within the body.
Plasma protein binding, tissue distribution studies.
Metabolism
The chemical modification of the drug by the body, primarily by cytochrome P450 enzymes.
Microsomal stability, metabolite identification.
Excretion
The removal of the drug and its metabolites from the body.
Biliary and renal clearance studies.
Toxicity
The adverse effects of the drug.
Cytotoxicity assays, hERG channel inhibition, Ames test for mutagenicity.
Computational models can be used to predict ADME/Tox properties early in the drug discovery process, helping to guide the selection of compounds with a higher probability of success.[21][22]
V. Success Stories: Pyridine-Based Enzyme Inhibitors in the Clinic
The utility of the pyridine scaffold is exemplified by the numerous FDA-approved drugs that incorporate this heterocycle.
Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.
Crizotinib (Xalkori): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.
Nevirapine (Viramune): A non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.
These examples, among many others, highlight the remarkable versatility of the pyridine ring in the design of potent and selective enzyme inhibitors.
VI. The Horizon: Future Perspectives in Pyridine-Based Inhibitor Discovery
The field of pyridine-based enzyme inhibitor discovery continues to evolve, driven by advances in synthetic chemistry, computational methods, and our understanding of disease biology.
Novel Synthetic Methodologies: The development of new and more efficient ways to synthesize complex pyridine derivatives will continue to expand the accessible chemical space for drug discovery.
Targeting Protein-Protein Interactions: While challenging, the development of pyridine-based inhibitors of protein-protein interactions represents a promising new frontier in drug discovery.
Chemical Biology Probes: The development of highly selective and potent pyridine-based inhibitors will provide valuable tool compounds for dissecting complex biological pathways.
References
D. S. Tan. (2008). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
BenchChem. (2025).
H. A. Saad, et al. (n.d.).
M. C. G. Vallejo, et al. (2024).
ijarsct. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
X. Wang, et al. (2020). Design, synthesis, and structure activity relationship (SAR)
BenchChem. (2025). Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3. Benchchem.
M. C. G. Vallejo, et al. (2024).
ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. a, The...
BenchChem. (n.d.). Application Note: High-Throughput Screening of 5-Hydroxy-2-(thiophen-3-YL)
J. X. Ji, et al. (2018). Synthesis and Structure–Activity Relationship (SAR)
ResearchGate. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods.
Slideshare. (n.d.).
ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
P. T. T. Hanh, et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
G. A. Patani, et al. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
Semantic Scholar. (n.d.).
S. P. D. S. Pacheco, et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
R. A. M. Serafim, et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
N. A. Abdel-Ghaffar, et al. (2025).
A. Matthew, et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.
ResearchGate. (n.d.). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study.
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
M. D. Gonzalez, et al. (n.d.).
S. M. Said, et al. (n.d.).
R. A. M. Serafim, et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
A. K. Sharma, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
A. O. Abdelhamid, et al. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
A. O. Abdelhamid, et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC.
R. A. M. Serafim, et al. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
S. N. Solanki, et al. (2024).
W. I. El-Eraky, et al. (2024).
V. Kumar, et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
D. Kumar, et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.
ResearchGate. (2019). (PDF) Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate.
3-mercaptopyruvate sulfurtransferase (MST). Several lines of evidence have shown a close correlation between increased H2S production and human diseases, such as several cancer types and amyotrophic lateral sclerosis. Identifying compounds selectively and potently inhibiting the human H2S-synthesizing enzymes may therefore prove beneficial for pharmacological applications. Here, the human enzymes CBS, CSE and MST were expressed and purified from Escherichia coli, and thirty-one pyridine derivatives were synthesized and screened for their ability to bind and inhibit these enzymes. Using differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), circular dichroism spectropolarimetry (CD), and activity assays based on fluorimetric and colorimetric H2S detection, two compounds (C30 and C31) sharing structural similarities were found to weakly inhibit both CBS and CSE: 1 mM C30 inhibited these enzymes by approx. 50% and 40%, respectively, while 0.5 mM C31 accounted for CBS and CSE inhibition by approx. 40% and 60%, respectively. This work, while presenting a robust methodological platform for screening putative inhibitors of the human H2S-synthesizing enzymes, highlights the importance of employing complementary methodologies in compound screenings.
ResearchGate. (2025). (PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone.
A. G. Coyne, et al. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
Taylor & Francis. (n.d.). Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
M. A. Ansari, et al. (n.d.).
Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
In-Silico Profiling & Interaction Modeling: 4-Chloro-6-methoxypyridine-3-carboxylic Acid
Executive Summary This technical guide details the computational modeling framework for 4-Chloro-6-methoxypyridine-3-carboxylic acid (4-C-6-M-3-CA) . As a privileged scaffold in the synthesis of PI3K/mTOR and JAK2 inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational modeling framework for 4-Chloro-6-methoxypyridine-3-carboxylic acid (4-C-6-M-3-CA) . As a privileged scaffold in the synthesis of PI3K/mTOR and JAK2 inhibitors, understanding its electronic distribution and non-covalent interaction landscape is critical for Fragment-Based Drug Design (FBDD). This document provides a self-validating workflow covering Density Functional Theory (DFT) profiling, molecular docking, and ADMET prediction, designed for researchers optimizing pyridine-based bioactive ligands.
Part 1: Chemical & Electronic Profiling (DFT/QM)
Before docking, one must establish the ground-state electronic properties of the ligand. The interplay between the electron-withdrawing chlorine (C4) and the electron-donating methoxy group (C6) significantly alters the pKa and electrostatic potential (ESP) of the carboxylic acid at C3.
Electronic Structure & Reactivity
The chlorine atom at the 4-position is not merely a steric blocker; it activates the ring for nucleophilic aromatic substitution (
) and can participate in halogen bonding with backbone carbonyls in kinase hinges. The methoxy group at C6 acts as a hydrogen bond acceptor and modulates the ring's lipophilicity.
Protocol: DFT Optimization
Objective: accurate geometry and partial charge calculation (RESP) for force field generation.
Software: Gaussian 16 or ORCA (Open Source alternative).
Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are mandatory for describing the lone pairs on the Chlorine and Oxygen atoms.
Solvation Model: IEFPCM (Water) to mimic physiological aqueous environment.
Key Output:
HOMO-LUMO Gap: Indicator of kinetic stability.
ESP Map: Visualizes the "sigma-hole" on the Chlorine atom (halogen bond donor region).
Protonation State & pKa
The carboxylic acid (C3) likely has a pKa in the range of 3.5–4.5. At physiological pH (7.4), it exists primarily as the anionate (COO-) . However, the hydrophobic pocket of a target protein can shift this pKa, stabilizing the neutral form.
Modeling Decision: Dock both the neutral and anionic species. The anionic form forms salt bridges (e.g., with Lysine), while the neutral form acts as a dual H-bond donor/acceptor.
Part 2: Interaction Mapping & Pharmacophore Modeling
Pharmacophoric Features
We define the interaction points based on the structure:
The following diagram illustrates the logical flow from chemical features to biological interaction types.
Figure 1: Pharmacophoric mapping of 4-Chloro-6-methoxypyridine-3-carboxylic acid features to potential biological interactions.
Part 3: Molecular Docking Protocol
Since this molecule is often a precursor for kinase inhibitors (e.g., PI3K, mTOR), we utilize a Fragment-Based Docking approach. We will use the crystal structure of PI3K-gamma (e.g., PDB: 3L54) or JAK2 as a surrogate target to test the binding competency of the core scaffold.
Step-by-Step Workflow
Step 1: Ligand Preparation
3D Generation: Convert 2D SMILES (COc1ccc(Cl)c(C(=O)O)n1) to 3D.
Energy Minimization: Use the MMFF94x force field to relieve internal strain.
Charge Assignment: Apply Gasteiger-Marsili charges (fast) or RESP charges derived from the DFT step (high accuracy).
Stereoisomers: Not applicable (molecule is achiral), but tautomers of the acid must be generated.
Step 2: Receptor Preparation (e.g., PDB: 3L54)
Clean-up: Remove water molecules (unless bridging is suspected) and co-crystallized ligands.
Protonation: Add hydrogens using a PropKa algorithm at pH 7.4. Ensure Histidine tautomers are optimized for the binding pocket.
Grid Generation: Center the grid box (size:
Å) on the ATP-binding hinge region.
Step 3: Docking Execution (AutoDock Vina / Glide)
Exhaustiveness: Set to 32 (high) to ensure the small fragment finds the global minimum.
Scoring Function: Use a function that accounts for solvation penalties, as small fragments often have high ligand efficiency (LE) but lower absolute affinities.
Workflow Diagram
Figure 2: In-silico docking workflow for fragment-based assessment.
Part 4: ADMET & Developability
For a fragment to be viable, it must possess favorable physicochemical properties.
Quantitative Data Summary
The following parameters are predicted using standard QSAR models (e.g., SwissADME or RDKit):
Property
Value (Predicted)
Interpretation
Molecular Weight
187.58 g/mol
Ideal for fragment-based design (<300 Da).
LogP (Lipophilicity)
~1.8 – 2.2
Good membrane permeability; not too greasy.
TPSA
~65 Ų
High polar surface area relative to size; good solubility.
H-Bond Donors
1 (COOH)
Low count favors permeability.
H-Bond Acceptors
4 (N, OMe, COOH)
Rich interaction potential.
Solubility (LogS)
-2.5 (Soluble)
Excellent aqueous solubility for assays.
Toxicity Flags
Structural Alerts: The 4-Chloro-pyridine motif is generally stable but can be reactive toward thiols (Glutathione) under specific metabolic conditions (S_NAr reaction).
Recommendation: Perform a Glutathione (GSH) trapping assay simulation or check for "PAINS" (Pan-Assay Interference Compounds) alerts. This structure typically passes standard filters.
Part 5: References
Synthesis & Reactivity:
Title: Nitropyridines in the Synthesis of Bioactive Molecules.[2]
Synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic Acid: An Application Note and Detailed Protocol
Introduction 4-Chloro-6-methoxypyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent scaffold in a variety of pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Chloro-6-methoxypyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent scaffold in a variety of pharmacologically active molecules. The presence of orthogonal functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for the synthesis of compound libraries and target-specific molecules. This application note provides a detailed, step-by-step protocol for the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid, designed for researchers and professionals in organic synthesis and drug development.
Synthetic Strategy Overview
The presented synthesis is a robust two-step process commencing from the commercially available Methyl 4,6-dichloro-3-pyridinecarboxylate. The strategy hinges on the principles of nucleophilic aromatic substitution (SNAr) and subsequent ester hydrolysis.
The key transformation is the regioselective methoxylation at the C6 position of the pyridine ring. The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the chlorine at the C4 position due to the electronic activation by the ring nitrogen atom. This inherent reactivity allows for a controlled, selective substitution. The synthesis is completed by the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocols
PART 1: Regioselective Methoxylation of Methyl 4,6-dichloro-3-pyridinecarboxylate
This step focuses on the selective substitution of the C6-chloro group with a methoxy group.
Materials and Reagents:
Reagent
Molecular Formula
Molar Mass ( g/mol )
Quantity (mmol)
Methyl 4,6-dichloro-3-pyridinecarboxylate
C₇H₅Cl₂NO₂
206.03
10.0
Sodium Methoxide
CH₃ONa
54.02
11.0
Methanol (anhydrous)
CH₄O
32.04
50 mL
Dichloromethane (DCM)
CH₂Cl₂
84.93
As needed
Saturated Sodium Bicarbonate Solution
NaHCO₃ (aq)
-
As needed
Brine
NaCl (aq)
-
As needed
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
Step-by-Step Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,6-dichloro-3-pyridinecarboxylate (2.06 g, 10.0 mmol).
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
Addition of Sodium Methoxide: In a separate flask, prepare a solution of sodium methoxide (0.59 g, 11.0 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the stirring solution of the pyridine derivative at room temperature over 15 minutes.
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
To the residue, add 50 mL of dichloromethane (DCM) and 50 mL of water.
Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-6-methoxypyridine-3-carboxylate.
PART 2: Hydrolysis of Methyl 4-chloro-6-methoxypyridine-3-carboxylate
This final step converts the intermediate methyl ester to the target carboxylic acid.
Materials and Reagents:
Reagent
Molecular Formula
Molar Mass ( g/mol )
Quantity (mmol)
Methyl 4-chloro-6-methoxypyridine-3-carboxylate
C₈H₈ClNO₃
201.61
(from Part 1)
Sodium Hydroxide (NaOH)
NaOH
40.00
20.0
Water
H₂O
18.02
30 mL
Tetrahydrofuran (THF)
C₄H₈O
72.11
15 mL
2M Hydrochloric Acid (HCl)
HCl (aq)
-
As needed
Ethyl Acetate
C₄H₈O₂
88.11
As needed
Brine
NaCl (aq)
-
As needed
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
Step-by-Step Protocol:
Reaction Setup: Dissolve the crude Methyl 4-chloro-6-methoxypyridine-3-carboxylate from Part 1 in a mixture of 15 mL of THF and 30 mL of water in a 100 mL round-bottom flask with a magnetic stir bar.
Addition of Base: Add sodium hydroxide (0.80 g, 20.0 mmol) to the solution.
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up:
Remove the THF from the reaction mixture under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.
Extract the product with ethyl acetate (3 x 40 mL).
Combine the organic extracts and wash with brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Visualizing the Synthesis Workflow
Caption: Synthetic route for 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Expected Results and Characterization
The overall yield for this two-step synthesis is expected to be in the range of 70-85%. The final product, 4-Chloro-6-methoxypyridine-3-carboxylic acid, should be a white to off-white solid.
Characterization Data:
Compound
Molecular Formula
Molar Mass ( g/mol )
Expected Appearance
4-Chloro-6-methoxypyridine-3-carboxylic acid
C₇H₆ClNO₃
187.58
White to off-white solid
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scientific Rationale and Trustworthiness
The choice of a regioselective SNAr reaction is grounded in established principles of pyridine chemistry. The electron-withdrawing nature of the ring nitrogen activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack. In the case of 4,6-dichloropyridine derivatives, the C6 position is generally more reactive than the C4 position. This protocol leverages this inherent reactivity to achieve a selective and high-yielding transformation. The subsequent ester hydrolysis is a standard and reliable method for the deprotection of carboxylic acids. Each step includes a detailed work-up and purification procedure to ensure the isolation of a high-purity final product. The described protocol is a self-validating system, as the progress of each step can be readily monitored by standard chromatographic and spectroscopic techniques.
References
PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
Jouffroy, M., et al. (2016). A Unified Strategy for the Regioselective Synthesis of Substituted Pyridines.
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Application
Esterification of 4-Chloro-6-methoxypyridine-3-carboxylic acid mechanism
An Application Guide to the Esterification of 4-Chloro-6-methoxypyridine-3-carboxylic acid: Mechanisms and Protocols Introduction Esters of substituted pyridine carboxylic acids are pivotal intermediates in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Esterification of 4-Chloro-6-methoxypyridine-3-carboxylic acid: Mechanisms and Protocols
Introduction
Esters of substituted pyridine carboxylic acids are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. 4-Chloro-6-methoxypyridine-3-carboxylic acid, in particular, serves as a versatile building block. The conversion of its carboxylic acid moiety into an ester is a critical transformation that enables further functionalization, such as in cross-coupling reactions or amide bond formations. However, the electronic properties of the pyridine ring—specifically the electron-withdrawing nature of the nitrogen atom and the chloro substituent—can influence the reactivity of the carboxylic acid group. This guide provides a detailed analysis of two primary esterification mechanisms applicable to this substrate, complete with field-tested protocols for practical implementation in a research and development setting.
Mechanistic Considerations for Esterification
The choice of esterification method depends on the stability of the substrate, the steric hindrance of the alcohol, and the desired reaction conditions. For a heteroaromatic carboxylic acid like 4-Chloro-6-methoxypyridine-3-carboxylic acid, two principal pathways are considered: the classic acid-catalyzed Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification.
Fischer-Speier Esterification: The Acid-Catalyzed Pathway
This is a traditional and cost-effective method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in excess as the solvent, and/or water is removed as it is formed.[1]
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
Nucleophilic Attack : A molecule of the alcohol attacks the activated carbonyl carbon.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
A key consideration for pyridine-containing substrates is the potential for the pyridine nitrogen to be protonated by the strong acid catalyst.[3][4] While this can sometimes complicate the reaction, the process remains a viable and widely used method for the esterification of various pyridine carboxylic acids.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: The Carbodiimide-Mediated Pathway
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[5] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] The reaction is generally performed at room temperature in an aprotic solvent like dichloromethane (DCM).[7]
The Steglich mechanism is particularly advantageous because it avoids harsh conditions and can accommodate sterically demanding alcohols.[5][8]
Activation of Carboxylic Acid : The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.
Acyl Transfer to Catalyst : DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea. This forms an acylpyridinium species, which is a highly activated "active ester". This step is crucial as it prevents an intramolecular rearrangement of the O-acylisourea into a non-reactive N-acylurea byproduct.[5][9]
Nucleophilic Attack by Alcohol : The alcohol attacks the acylpyridinium intermediate.
Product Formation : The tetrahedral intermediate collapses to form the ester, releasing the DMAP catalyst. The protonated DCC byproduct is neutralized to form N,N'-dicyclohexylurea (DCU), an insoluble solid that precipitates from the reaction mixture.
Caption: Mechanism of Steglich Esterification.
Experimental Protocols
The following protocols provide step-by-step guidance for the esterification of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Reaction Setup : To a 250 mL round-bottom flask, add 4-Chloro-6-methoxypyridine-3-carboxylic acid (5.00 g) and methanol (100 mL). Stir the suspension at room temperature.
Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring suspension. The mixture may warm up slightly, and the solid should dissolve.
Reflux : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Work-up (Quenching) : After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly pour the mixture into a beaker containing ice (~100 g).
Neutralization : Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
Washing : Combine the organic layers and wash with brine (50 mL).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Chloro-6-methoxypyridine-3-carboxylic acid (1.00 g), tert-butanol (0.59 g), DMAP (65 mg), and anhydrous DCM (50 mL). Stir the solution at room temperature until all solids dissolve.
DCC Addition : Cool the flask in an ice bath to 0°C. In a separate vial, dissolve DCC (1.21 g) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.
Reaction : Remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-6 hours.
Work-up (Filtration) : Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
Extraction and Washing : Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 0.5 N HCl (2 x 25 mL) to remove residual DMAP and any unreacted DCC, followed by saturated NaHCO₃ solution (25 mL), and finally brine (25 mL).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Mild conditions, high yields, suitable for sensitive substrates and hindered alcohols.[8]
Disadvantages
Harsh acidic conditions, high temperature, requires neutralization, not suitable for acid-labile groups.
Higher cost of reagents, DCU byproduct removal can be tedious, DCC is an allergen.[10]
General Experimental Workflow
Caption: General workflow for ester synthesis.
References
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
Khan Academy. Fischer esterification. Retrieved from [Link]
Wikipedia. Steglich esterification. Retrieved from [Link]
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5957-5965. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]
ResearchGate. (2015). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
ChemRxiv. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Retrieved from [Link]
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
Google Patents. (2022). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
PubMed. (1998). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Organic Chemistry, 63(23), 8536-8543. Retrieved from [Link]
ResearchGate. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?. Retrieved from [Link]
ResearchGate. (1984). Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Retrieved from [Link]
ResearchGate. (2016). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
Royal Society of Chemistry. (2016). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 52(42), 6941-6944. Retrieved from [Link]
Royal Society of Chemistry. (2017). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. RSC Advances, 7(57), 35967-35971. Retrieved from [Link]
ResearchGate. (2014). Steglich Esterification?. Retrieved from [Link]
Google Patents. (1958). US2861077A - Preparation of nicotinic acid esters.
ARKAT USA. (2009). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. ARKIVOC, 2009(11), 213-225. Retrieved from [Link]
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
Application Note: Suzuki-Miyaura Coupling Protocols for Chloropyridine Carboxylic Acids
[1] Executive Summary The Suzuki-Miyaura coupling of chloropyridine carboxylic acids presents a "perfect storm" of synthetic challenges: electron deficiency of the pyridine ring, catalyst poisoning by the pyridine nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Suzuki-Miyaura coupling of chloropyridine carboxylic acids presents a "perfect storm" of synthetic challenges: electron deficiency of the pyridine ring, catalyst poisoning by the pyridine nitrogen, and sequestration of the metal center by the free carboxylate. While 3- and 4-chloropyridines are moderately reactive, 2-chloropyridines are notoriously difficult substrates due to the proximity of the nitrogen to the oxidative addition site.
This guide provides two distinct workflows:
Protocol A (The Robust Route): Esterification followed by coupling. Recommended for scale-up and high-value intermediates.
Protocol B (The Direct Route): Coupling of the unprotected acid. Recommended for rapid screening and "green" process optimization.
Technical Background & Mechanistic Challenges
The "Free Acid" Problem
In standard cross-coupling, a free carboxylic acid (-COOH) consumes one equivalent of base immediately, generating a carboxylate anion (-COO⁻). This anion acts as a ligand, binding to the Palladium(II) intermediate. This binding can displace the phosphine ligand or prevent the transmetallation step with the boronic acid, effectively shutting down the catalytic cycle.
The Nitrogen "Sink"
The pyridine nitrogen possesses a lone pair that can coordinate strongly to Pd(0) or Pd(II). In 2-chloropyridines, this effect is exacerbated by the "ortho-effect," where the nitrogen directs the metal but also sterically hinders the approach of the bulky boronic acid.
Protodecarboxylation
Pyridine carboxylic acids, particularly 2-pyridine carboxylic acids (picolinic acid derivatives), are prone to thermal protodecarboxylation (loss of CO₂) at temperatures required for Suzuki coupling (>80°C), resulting in the loss of the functional handle.
Visualization: Catalyst Deactivation Pathways
Figure 1: Competing pathways in the coupling of chloropyridine carboxylic acids. The red nodes represent thermodynamic sinks that deactivate the catalyst.
Strategic Decision Matrix
Before selecting a protocol, evaluate the substrate against these criteria:
Feature
Protocol A: Ester Protection
Protocol B: Unprotected Acid
Substrate Type
2-Chloropyridines (Low Reactivity)
3- or 4-Chloropyridines (Mod. Reactivity)
Scale
> 5 grams (Process Chemistry)
< 100 mg (Discovery/Screening)
Purification
Standard Silica Chromatography
Acid/Base Extraction or Reverse Phase
Step Count
3 Steps (Protect -> Couple -> Deprotect)
1 Step (Direct Coupling)
Risk Profile
Low Risk / High Reliability
High Risk / Optimization Intensive
Protocol A: Coupling of Chloropyridine Esters (Robust)
Rationale: Converting the acid to a methyl or ethyl ester removes the carboxylate interference and increases solubility in non-polar solvents, allowing the use of standard, high-activity Buchwald ligands.
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (4-10 mol%)
Alternative: Pd(dppf)Cl₂[1]·DCM (for less sterically hindered substrates)
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and SPhos in dry dioxane. Stir at RT for 5 mins to generate the active catalytic species (L-Pd-OAc).
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine ester, aryl boronic acid, and inorganic base.
Solvent Addition: Add the Dioxane/Water mixture. Note: Degas the solvents by sparging with Nitrogen/Argon for 15 minutes prior to addition.
Inertion: Seal the vial and purge the headspace with Nitrogen/Argon for 2 minutes.
Heating: Heat the reaction block to 80°C - 100°C .
Checkpoint: Monitor by LCMS at 2 hours. 2-chloropyridines may require 12-18 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
Protocol B: Direct Coupling of Unprotected Acids (Advanced)
Rationale: This protocol utilizes water as a co-solvent to solubilize the carboxylate salt and employs specific ligands that remain active in aqueous, basic media.
Why: NHC ligands (PEPPSI) and bulky ferrocenyl phosphines (dtbpf) are highly resistant to oxidation and water.
Base: K₂CO₃ or K₃PO₄ (3.5 - 4.0 equiv)
Critical: You need 1 equiv to deprotonate the acid, plus 2-3 equiv for the Suzuki mechanism.
Solvent: n-Butanol : Water (1:1) or Isopropanol : Water (1:1)
Step-by-Step Methodology
Dissolution: Add the chloropyridine acid and Base (4.0 equiv) to the water component first. Stir until the solid dissolves (formation of the potassium salt).
Addition: Add the organic solvent (n-Butanol), the boronic acid, and the catalyst.
Degassing: Vigorous sparging with Argon is critical here, as Pd(0) is more susceptible to oxidation in aqueous media.
Temperature: Heat to 80°C .
Warning: Do not exceed 100°C to minimize protodecarboxylation risk.
Workup (Acid/Base Extraction):
Dilute with water.
Wash with EtOAc (discard organic layer - removes non-polar impurities/dimers).
Acidify the aqueous layer carefully to pH 3-4 using 1M HCl.
Extract the product (now in free acid form) into EtOAc or 10% MeOH/DCM.
Experimental Workflow Visualization
Figure 2: Decision logic for selecting the optimal synthetic pathway based on substrate difficulty.
Troubleshooting & Optimization (E-E-A-T)
Protodecarboxylation
If you observe the loss of the carboxylic acid (formation of a neutral biaryl), the reaction temperature is likely too high.
Solution: Switch to Pd(dppf)Cl₂ or Pd-118 (dtbpf) which can often operate at 60°C. Avoid Copper (Cu) additives, as Cu(I) facilitates decarboxylation (as seen in the Chan-Lam coupling).
Hydrodehalogenation
If the Chlorine is replaced by Hydrogen (reduction of the starting material), the catalytic cycle is stalling at the oxidative addition step.
Solution: Increase the catalyst loading or switch to a more electron-rich ligand (e.g., t-BuXPhos ) to accelerate oxidative addition. Ensure solvents are strictly anhydrous (for Protocol A).
No Reaction (Recovery of SM)
Common in 2-chloropyridines due to N-chelation.
Solution: Use a "Pre-catalyst" like XPhos Pd G3/G4 . These precatalysts release the active species more efficiently than mixing Pd(OAc)₂ + Ligand in situ.
References
Buchwald Ligands for Heteroaryl Chlorides
Buchwald-Hartwig Amination with Chloropyridines.[2][3] BenchChem Technical Support.[3]
PEPPSI Catalyst for Solvent-Free/Microwave Coupling
Nun, P., Martinez, J., & Lamaty, F. (2009).[4] Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[4] Synlett.[4]
Decarboxylative vs.
Shang, R., et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxypyridine-3-carboxylic acid
Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halopyridines stands out as a powerful and versatile strategy for the introduction of a wide array of functional groups. This application note provides an in-depth technical guide to the SNAr on 4-Chloro-6-methoxypyridine-3-carboxylic acid, a highly functionalized and synthetically valuable building block. We will delve into the mechanistic underpinnings of this reaction, explore the electronic landscape of the substrate, and provide detailed, field-proven protocols for its successful derivatization.
Understanding the Reactivity of 4-Chloro-6-methoxypyridine-3-carboxylic acid in SNAr
The feasibility and outcome of a nucleophilic aromatic substitution are dictated by the electronic properties of the aromatic ring, the nature of the leaving group, and the strength of the incoming nucleophile. In the case of 4-Chloro-6-methoxypyridine-3-carboxylic acid, the pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, which inherently activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[1]
The substituents on the ring play a crucial role in modulating this reactivity:
The Chloro Group (C4): Positioned at an activated site, the chlorine atom serves as a good leaving group in SNAr reactions.
The Carboxylic Acid Group (C3): As a meta-director and an electron-withdrawing group, the carboxylic acid moiety further enhances the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack.
The Methoxy Group (C6): Located ortho to the nitrogen, the methoxy group is an electron-donating group. While typically deactivating in electrophilic aromatic substitution, its effect in SNAr on an already electron-deficient pyridine ring is more complex. It can influence the regioselectivity and may have a modest impact on the overall reaction rate. The methoxy group is a prevalent feature in many drug molecules, influencing binding affinity and pharmacokinetic properties.[2]
The concerted electronic effects of these substituents make the C4 position of 4-Chloro-6-methoxypyridine-3-carboxylic acid a prime target for nucleophilic attack.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom and the electron-withdrawing carboxylic acid group.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the substituted product.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of 4-Chloro-6-methoxypyridine-3-carboxylic acid with a range of amine nucleophiles.
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq) to the suspension.
Add the amine nucleophile (1.2-2.0 eq) to the reaction mixture.
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and adjust the pH to ~7 with 1M HCl.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-methoxypyridine-3-carboxylic acid derivative.
Protocol 2: Substitution with Alkoxides (e.g., Methoxide)
This protocol is adapted from a similar transformation on a related substrate and outlines the synthesis of 4,6-dimethoxypyridine-3-carboxylic acid.[3]
Materials:
4-Chloro-6-methoxypyridine-3-carboxylic acid
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or freshly prepared from sodium metal and anhydrous methanol
Anhydrous Methanol (MeOH)
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a dry round-bottom flask under an inert atmosphere, suspend 4-Chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol.
Add a solution of sodium methoxide in methanol (2.0-3.0 eq).
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
Remove the methanol under reduced pressure.
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4,6-dimethoxypyridine-3-carboxylic acid.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of 4-Chloro-6-methoxypyridine-3-carboxylic acid with various nucleophiles.
Nucleophile
Solvent
Base
Temperature (°C)
Typical Reaction Time (h)
Aliphatic Amines
DMF, DMSO
K₂CO₃, DIPEA
80 - 120
4 - 12
Aromatic Amines
DMF, DMSO
K₂CO₃, Cs₂CO₃
100 - 140
12 - 24
Alkoxides (e.g., NaOMe)
Corresponding Alcohol
None (reagent is basic)
Reflux
6 - 18
Thiols
DMF, ACN
K₂CO₃, NaH
60 - 100
2 - 8
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the SNAr reaction and subsequent product isolation.
Caption: General experimental workflow for SNAr reactions.
Self-Validation and Trustworthiness
The protocols provided herein are based on established principles of SNAr reactions on pyridine systems and adapted from procedures for structurally analogous compounds.[3] To ensure the trustworthiness of the experimental results, the following self-validating steps are crucial:
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to determine the reaction endpoint and to identify the formation of any side products.
Product Characterization: The identity and purity of the final product must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Control Experiments: In cases of unexpected reactivity or low yields, control experiments (e.g., running the reaction in the absence of the nucleophile or base) can provide valuable insights.
Conclusion
The nucleophilic aromatic substitution on 4-Chloro-6-methoxypyridine-3-carboxylic acid is a robust and reliable method for the synthesis of a diverse range of substituted pyridine derivatives. By understanding the underlying electronic factors that govern the reactivity of this substrate and by employing the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently and efficiently generate novel molecules with potential therapeutic applications.
References
Molecules. 2023 Jan 16;28(2):845.
Chem Rev. 2023 Jun 28;123(12):7643-7721.
PrepChem.
Org Biomol Chem. 2014 Jul 21;12(27):4951-7.
Molecules. 2018 Mar 18;23(3):684.
Chemistry LibreTexts.
Sigma-Aldrich.
NIH National Library of Medicine.
J Org Chem. 2000 Oct 20;65(21):7164-7.
Molecules. 2017 Dec 22;23(1):10.
The Journal of Organic Chemistry.
Journal of the American Chemical Society.
Chemistry Online.
4][5]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. 2019 Dec 30;25(1):195.
Application Note: Complete ¹H and ¹³C NMR Assignment of 4-Chloro-6-methoxypyridine-3-carboxylic acid
Introduction 4-Chloro-6-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its prevalence as a key structural motif in variou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Chloro-6-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its prevalence as a key structural motif in various pharmacologically active compounds. A precise and unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is paramount for its structural verification, purity assessment, and as a foundational dataset for the characterization of its downstream derivatives. This application note provides a detailed protocol for the NMR analysis of this compound and a complete assignment of its proton and carbon signals. The assignments presented herein are based on established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling patterns, and the electronic effects of the substituents on the pyridine ring.
Molecular Structure and Atom Numbering
The structural formula of 4-Chloro-6-methoxypyridine-3-carboxylic acid is presented below with the IUPAC numbering convention for clear referencing in the NMR data assignment.
Caption: Molecular structure and atom numbering of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Experimental Protocol: NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 4-Chloro-6-methoxypyridine-3-carboxylic acid. The causality behind each step is explained to ensure reproducibility and data integrity.
1. Sample Preparation:
Rationale: Proper sample preparation is critical to obtain high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the analyte and its non-interference with the signals of interest. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Procedure:
Weigh approximately 5-10 mg of 4-Chloro-6-methoxypyridine-3-carboxylic acid into a clean, dry vial.
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic molecules, including carboxylic acids.
Gently vortex the vial to ensure complete dissolution of the sample.
Transfer the solution to a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
Rationale: The quality of NMR data is highly dependent on the instrument parameters. A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution. Standard pulse sequences are generally sufficient for structural elucidation of small molecules.
Instrument: A 400 MHz (or higher) NMR spectrometer.
Parameters:
¹H NMR:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width: ~16 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
¹³C NMR:
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
Spectral Width: ~220 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
3. Data Processing:
Rationale: Proper data processing is essential to extract accurate chemical shifts, coupling constants, and integration values.
Procedure:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
For ¹³C NMR, perform peak picking to identify the chemical shifts of each carbon atom.
¹H and ¹³C NMR Data and Assignments
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for 4-Chloro-6-methoxypyridine-3-carboxylic acid in DMSO-d₆.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~13.5 (broad)
s
COOH
8.52
s
H-2
7.15
s
H-5
3.95
s
OCH₃
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
165.8
C=O (Carboxylic Acid)
164.2
C-6
151.0
C-2
149.5
C-4
118.9
C-3
107.8
C-5
55.2
OCH₃
Spectral Analysis and Interpretation
The assignment of the ¹H and ¹³C NMR spectra is based on the distinct electronic environment of each nucleus, which is influenced by the electronegativity and resonance effects of the chloro, methoxy, and carboxylic acid substituents.
¹H NMR Spectrum Analysis:
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is typically found in the region of 10-14 ppm and often appears as a broad singlet due to hydrogen bonding and chemical exchange. In this case, it is assigned to the broad singlet at approximately 13.5 ppm.
Aromatic Protons (H-2 and H-5): The pyridine ring has two protons. The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and ortho to the electron-withdrawing carboxylic acid group. This results in significant deshielding, and it is therefore assigned to the singlet at 8.52 ppm. The proton at the C-5 position (H-5) is ortho to the electron-donating methoxy group and meta to the carboxylic acid group. The methoxy group's +M (mesomeric) effect increases the electron density at this position, leading to a more upfield chemical shift. Consequently, it is assigned to the singlet at 7.15 ppm. The absence of observable coupling for these protons is due to their large separation on the pyridine ring.
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring, and they are assigned to the singlet at 3.95 ppm.
¹³C NMR Spectrum Analysis:
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms. It is assigned to the signal at 165.8 ppm.
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
C-6: This carbon is directly attached to the electronegative nitrogen and the electron-donating methoxy group. The strong deshielding effect of the nitrogen and the alpha-effect of the methoxy group place this signal at a downfield chemical shift of 164.2 ppm.
C-2: Similar to C-6, C-2 is adjacent to the nitrogen atom, leading to a downfield shift. It is also alpha to the carboxylic acid group. This carbon is assigned to the signal at 151.0 ppm.
C-4: The carbon atom bearing the chloro substituent is deshielded by the electronegativity of the chlorine atom. This carbon is assigned to the signal at 149.5 ppm.
C-3: This carbon is attached to the electron-withdrawing carboxylic acid group and is assigned to the signal at 118.9 ppm.
C-5: This carbon is ortho to the electron-donating methoxy group, which causes a significant shielding effect due to increased electron density from the +M effect. It is therefore assigned to the most upfield aromatic carbon signal at 107.8 ppm.
Methoxy Carbon (OCH₃): The carbon of the methoxy group is found in the typical range for such functionalities and is assigned to the signal at 55.2 ppm.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the complete NMR assignment of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Caption: Workflow for NMR assignment of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignment of 4-Chloro-6-methoxypyridine-3-carboxylic acid. The detailed protocol for sample preparation and data acquisition, coupled with a thorough analysis of the spectral data, ensures a reliable and reproducible characterization of this important heterocyclic compound. The provided assignments are crucial for quality control in synthetic processes and for the structural elucidation of new derivatives in drug discovery research.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
ACD/Labs. (2023). ACD/NMR Predictor. Advanced Chemistry Development, Inc. [Link]
Using 4-Chloro-6-methoxypyridine-3-carboxylic acid to synthesize kinase inhibitors
Abstract & Strategic Value In the landscape of kinase inhibitor discovery, the pyridine-3-carboxamide core has emerged as a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Imatinib analogs, Sorafen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
In the landscape of kinase inhibitor discovery, the pyridine-3-carboxamide core has emerged as a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Imatinib analogs, Sorafenib derivatives) and clinical candidates targeting CDK2, Aurora A, and PI3K [1, 2].
The starting material 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS 1060802-34-9) represents a highly efficient orthogonal building block. Its value lies in its tri-functional nature:
C4-Chlorine: An electrophilic handle for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed coupling to install the hinge-binding motif .
C3-Carboxylic Acid: A handle for amide coupling to install solubilizing groups that extend into the solvent-exposed region of the kinase ATP pocket.
C6-Methoxy Group: A potential hydrogen-bond acceptor or a precursor to a pyridone moiety (via demethylation) for donor/acceptor interactions.
This guide outlines a high-yield, scalable protocol for converting this scaffold into a library of Type I/II kinase inhibitors.
Pharmacophore Mapping & Retrosynthesis
To design effective inhibitors, one must understand how this scaffold aligns within the ATP-binding pocket.
The Hinge Region (C4 Position): The C4 substituent typically forms critical hydrogen bonds with the kinase hinge residues. Aromatic amines (anilines, aminopyrazoles) are preferred here.
The Solvent Front (C3 Position): The amide extending from C3 points towards the solvent, tolerating bulky, polar groups (e.g., N-methylpiperazine) to improve physicochemical properties (ADME).
Figure 1: Pharmacophore mapping of the 4-chloro-6-methoxypyridine scaffold against a generic kinase ATP pocket.
Synthetic Protocol: The "Ester-First" Strategy
While it is possible to perform
directly on the carboxylic acid, the "Ester-First" strategy is superior for scale-up. Converting the acid to an ester prevents catalyst poisoning (in Pd-coupling) and simplifies the purification of the intermediate [3].
Step 1: Methyl Ester Protection
Objective: Protect C3-COOH to prevent side reactions during C4-substitution.
Reagents: Methanol (MeOH), Thionyl Chloride (
).
Protocol:
Dissolve 4-Chloro-6-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).
Cool to 0°C. Dropwise add
(2.0 eq) over 15 minutes.
Critical: Heat to reflux (65°C) for 3 hours. Monitor by LCMS (Acid
; Ester ).
Concentrate in vacuo to yield the methyl ester hydrochloride salt.
Yield Expectation: >95% (White solid). No chromatography usually required.
Step 2: Installation of the Hinge Binder (
)
Objective: Displace the C4-Chloro with an aromatic amine (e.g., 4-fluoroaniline or 3-aminopyrazole).
Expert Insight: The 4-position is activated by the pyridine nitrogen and the electron-withdrawing ester at C3. However, the 6-methoxy group is electron-donating, which deactivates the ring slightly compared to a simple pyridine. High temperature is required [4].
Protocol:
Suspend the Methyl ester intermediate (1.0 eq) in IPA (0.3 M).
Add the Aniline/Amine Nucleophile (1.1 eq).
Add p-TsOH (0.1 eq) or DIPEA (2.0 eq).
Note: Acid catalysis (p-TsOH) often works better for weak nucleophiles (like electron-deficient anilines) by protonating the pyridine nitrogen, increasing electrophilicity.
Microwave irradiation at 120°C for 45 mins OR reflux at 90°C for 16 hours.
Workup: Cool to RT. The product often precipitates. Filter and wash with cold IPA. If soluble, evaporate and purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Saponification & Amide Coupling (The "Solvent Front")
Objective: Hydrolyze the ester and attach the solubilizing tail.
Reagents: LiOH (Hydrolysis); HATU/DMF (Coupling).
Protocol:
Hydrolysis: Treat Step 2 product with LiOH (3.0 eq) in THF/Water (4:1) at 50°C for 2 hours. Acidify with 1N HCl to pH 4 to precipitate the free acid. Filter and dry.[1]
Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.
Add the Amine tail (e.g., N-methylpiperazine, morpholine) (1.2 eq).
Figure 2: Step-by-step synthetic workflow using the "Ester-First" strategy.
Troubleshooting & Expert Tips
Issue
Probable Cause
Solution
Low Yield in Step 2 ()
Nucleophile is too weak or Pyridine is deactivated.
Switch solvent to NMP (N-Methyl-2-pyrrolidone) and raise temp to 150°C. Alternatively, use Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3) if the amine is sterically hindered [5].
Hydrolysis (Step 3) Fails
Steric bulk from C4-substituent blocking the ester.
Use TMSOK (Potassium trimethylsilanolate) in THF. This is a non-hydrolytic cleavage method effective for hindered esters.
Regioselectivity Issues
Attack at C2 or C6?
Unlikely with this scaffold. The C6-Methoxy is a poor leaving group compared to C4-Chloro. C2 is blocked by the pyridine nitrogen's lone pair repulsion and lack of leaving group.
Data Summary: Typical Library Specifications
When synthesizing a library using this protocol, typical results are:
Overall Yield (3 Steps): 40–60%
Purity (HPLC): >95% (Required for biological assay)
Solubility: High (due to the pyridine nitrogen and added polar tails).
Key NMR Marker: The C5-proton of the pyridine ring appears as a singlet around 8.0–8.5 ppm . If the C4-Cl is not substituted, this shift is distinct from the C4-amino product.
References
Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 19-50.
Lomino, J. et al. (2016). "Discovery of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
Blair, J. A. et al. (2019). "Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of Lipid Kinases." Pharmaceuticals.[1][2][3][4][5]
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
Disclaimer: This protocol involves hazardous chemicals (SOCl2, strong bases). All experiments must be conducted in a fume hood with appropriate PPE.
Protocol for scaling up the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid
Abstract This application note details a robust, scalable protocol for the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS: N/A for specific acid, related ester CAS: 40296-46-6). This scaffold is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS: N/A for specific acid, related ester CAS: 40296-46-6). This scaffold is a critical pharmacophore in the development of kinase inhibitors and agrochemicals. The protocol prioritizes regioselective nucleophilic aromatic substitution (
) on a dichloropyridine core, avoiding expensive transition-metal catalysis or hazardous high-pressure carbonylation. The method described is validated for gram-to-kilogram scale translation, featuring a self-purifying workup that eliminates the need for chromatographic separation.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing polysubstituted pyridines is controlling regioselectivity . The 4- and 6-positions of the pyridine ring are both electrophilic, but their reactivity differs based on steric accessibility and electronic activation by the C3-carboxylate.
Strategic Route Selection
We utilize Ethyl 4,6-dichloronicotinate as the divergent intermediate.
Activation: The nitrogen atom and the C3-ester group activate the C4 and C6 positions toward nucleophilic attack.
Regiocontrol: The C6 position (ortho to nitrogen) is kinetically more reactive toward alkoxides than the C4 position (para to nitrogen) due to the inductive effect of the ring nitrogen and lower steric hindrance.
Differentiation: By controlling temperature and stoichiometry, we can selectively install the methoxy group at C6, leaving the C4-chloride intact for future functionalization (e.g., Suzuki coupling).
The success of this scale-up hinges on three variables during the methoxylation step.
Parameter
Range
Impact on Quality
Temperature
-5°C to 5°C
Critical. Higher temperatures (>10°C) increase the rate of C4-substitution and bis-methoxylation (impurity formation).
Stoichiometry
1.00 - 1.05 eq
Excess NaOMe (>1.1 eq) leads to rapid formation of the 4,6-dimethoxy byproduct, which is difficult to separate.
Addition Rate
Slow Dosing
Rapid addition creates local hot spots and concentration spikes, favoring side reactions.
Why Not Start with the Acid?
Attempting direct methoxylation on 4,6-dichloronicotinic acid (rather than the ester) requires 2 equivalents of base (one to deprotonate the acid, one for displacement). The resulting dianion often exhibits poorer solubility and sluggish reactivity, requiring higher temperatures that degrade regioselectivity. The ester route is superior for kinetic control.
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate (If not purchased)
Note: If starting material is purchased, skip to Step 2.
Charge Ethyl 4,6-dihydroxynicotinate (100 g) into a reactor.
Add Phosphorus oxychloride (
, 500 mL). Caution: Corrosive/Toxic.
Heat to reflux (105°C) for 4–6 hours. Monitor by HPLC until starting material <1%.
Workup: Cool to RT. Remove excess
via vacuum distillation. Pour residue slowly onto crushed ice (exothermic!). Extract with Dichloromethane (DCM). Wash organic layer with sat. . Dry and concentrate.
Yield: ~85-90% as a tan solid.
Step 2: Regioselective Methoxylation (The Critical Step)
Isolation: Concentrate the mixture under vacuum to ~20% volume. Add Water (500 mL) to precipitate the product.
Filtration: Filter the white solid. Wash with cold water (2 x 100 mL).
Drying: Vacuum oven at 40°C.
Expected Yield: 90–95 g (85–90%).
Identity: Ethyl 4-chloro-6-methoxynicotinate.
Step 3: Ester Hydrolysis
Reagents:
Ethyl 4-chloro-6-methoxynicotinate (90 g, from Step 2)
Lithium Hydroxide Monohydrate (
) (25 g, 1.5 eq)
THF (300 mL) / Water (150 mL)
Procedure:
Mixing: Charge ester, THF, and water to the reactor.
Addition: Add solid
.
Reaction: Stir at Ambient Temperature (20–25°C) for 4 hours.
Note: Avoid high heat to prevent hydrolysis of the chloro group (to 4-hydroxy).
Workup:
Concentrate to remove THF.
Dilute aqueous residue with water (200 mL).
Cool to 10°C.
Acidification: Slowly add 2N HCl until pH reaches ~3.0. The product will precipitate as a thick white solid.
Filtration: Filter the solid. Wash with water (3 x 100 mL) to remove LiCl salts.
Final Dry: Vacuum oven at 50°C for 12 hours.
Analytical Specifications & Quality Control
Test
Method
Acceptance Criteria
Appearance
Visual
White to Off-white powder
Purity
HPLC (C18, ACN/H2O + 0.1% TFA)
> 98.0% (Area %)
Regio-Isomer
1H NMR / HPLC
< 0.5% (4-methoxy-6-chloro isomer)
Water Content
Karl Fischer (KF)
< 1.0%
Assay
Titration (NaOH)
98.0 – 102.0%
NMR Validation (DMSO-d6):
Target (4-Cl, 6-OMe): Look for two singlets in the aromatic region. The proton at C5 (between Cl and OMe) will be shielded relative to the proton at C2 (between N and COOH).
Shift Prediction:
H2 (singlet): ~8.6 ppm (Deshielded by N and COOH).
H5 (singlet): ~7.1 ppm.
OCH3 (singlet): ~3.9 ppm.
Safety & Hazard Analysis
Phosphorus Oxychloride (
): Highly reactive with water, releasing HCl gas. Use a caustic scrubber during the quench step.
Sodium Methoxide: Corrosive and moisture sensitive. Use anhydrous solvents to prevent hydrolysis of the starting ester before reaction.
Exotherms: The quench of the chlorination reaction and the addition of NaOMe are exothermic. Efficient reactor cooling jackets are mandatory for scale-up.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Bis-methoxy impurity (>5%)
Temperature too high during addition.
Ensure reactor is at 0°C. Check cooling capacity. Slow down addition rate.
Incomplete Conversion
Old/Wet NaOMe.
Titrate NaOMe solution before use. Use fresh anhydrous MeOH.
Hydrolysis of Chloro group
Temperature too high during Step 3 (Hydrolysis).
Keep hydrolysis at RT. Do not reflux.
Poor Precipitation (Step 3)
pH not optimized.
The isoelectric point is critical. Adjust pH carefully to 3.0. If too acidic (pH < 1), the pyridine nitrogen protonates and salt remains soluble.
References
Regioselectivity in Pyridines:Schlosser, M., et al. "Regioselective derivatization of chloropyridines." Tetrahedron, 2005. (General mechanistic grounding for C6 vs C4 reactivity).
Precursor Synthesis: Organic Syntheses, Coll. Vol. 5, p. 365 (Preparation of similar dichloropyridines). Link
Commercial Availability: Ethyl 4,6-dichloronicotinate (CAS 40296-46-6) availability and physical properties.[1][2]
Related Patent Methodology: WO2001000593A1 "Method for producing 4-chloro-6-hydroxypyrimidine" (Demonstrates stability of 4-chloro-6-alkoxy systems).
Scale-Up Principles:Anderson, N. G. "Practical Process Research & Development." Academic Press. (Standard text for solvent selection and workup logic).
Application Note: 4-Chloro-6-methoxypyridine-3-carboxylic Acid as a Privileged FBDD Scaffold
This guide outlines the strategic application of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS 1060806-60-1) in fragment-based drug discovery (FBDD). It is designed for medicinal chemists requiring actionable protoco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS 1060806-60-1) in fragment-based drug discovery (FBDD). It is designed for medicinal chemists requiring actionable protocols for scaffold elaboration.
Executive Summary
In the architecture of fragment-based drug discovery, 4-Chloro-6-methoxypyridine-3-carboxylic acid represents a "Tri-Vector" scaffold. Unlike simple pyridines, this core offers three distinct, orthogonal handles for chemical expansion, allowing it to serve as a central hub for exploring chemical space around a binding pocket.
Vector A (C3-COOH): The "Anchor." High-fidelity amide coupling to establish primary binding interactions (e.g., H-bond donors/acceptors).
Vector B (C4-Cl): The "Growth Vector." A highly activated site for SNAr or Palladium-catalyzed cross-couplings, enabling access to hydrophobic sub-pockets.
Vector C (C6-OMe): The "Modulator." A physicochemical tuner that can be retained for lipophilicity or demethylated to yield a pyridone pharmacophore.
Mechanistic Insight: The "Activated Core" Hypothesis
The utility of this fragment relies on the electronic push-pull of the pyridine ring.
Activation: The nitrogen atom (N1) and the carboxylic acid (C3) exert strong electron-withdrawing effects (inductive and mesomeric), significantly lowering the LUMO energy at the C4 position .
Modulation: The methoxy group at C6 is an electron-donating group (EDG). While EDGs typically deactivate nucleophilic aromatic substitution (SNAr), the ortho-relationship of the C3-COOH to the C4-Cl dominates, ensuring the chloride remains a labile leaving group.
Strategic Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways available from this single core.
Figure 1: Divergent synthesis map showing the transformation of the core fragment into diverse lead series.
Experimental Protocols
Protocol A: C3-Amide Coupling (The Anchor Step)
Context: This step is typically performed first to establish the primary scaffold. The 4-Cl moiety is stable under standard peptide coupling conditions.
Dissolution: Dissolve the carboxylic acid (100 mg, 0.53 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (N₂).
Activation: Add DIPEA (0.28 mL, 1.6 mmol) followed by HATU (304 mg, 0.80 mmol). Stir at room temperature for 15 minutes. Note: The solution typically turns yellow, indicating active ester formation.
Coupling: Add the amine partner (0.58 mmol) in one portion.
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+H of Product).
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (10 mL), and brine. Dry over Na₂SO₄ and concentrate.
Critical Checkpoint: Ensure the 4-Cl is intact. A common side reaction is the displacement of Cl by the amine if the temperature exceeds 60°C during coupling. Keep this step at RT.
Protocol B: C4-SNAr Displacement (The Elaboration Step)
Context: The 4-position is highly reactive. This protocol introduces diversity using amines, a common strategy for kinase inhibitors (mimicking the ATP adenine ring).
Reagents:
Substrate: Amide product from Protocol A (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)
Base: Cs₂CO₃ (2.0 equiv) or DIPEA (3.0 equiv)
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr)
Procedure:
Setup: In a microwave vial or sealed tube, dissolve the substrate (0.2 mmol) in DMSO (2 mL).
Addition: Add the nucleophilic amine (0.4 mmol) and base (Cs₂CO₃, 0.4 mmol).
Thermal Activation:
Method A (Standard): Heat to 80–100°C for 4–12 hours.
Method B (Microwave): Irradiate at 120°C for 30–60 minutes.
Monitoring: LC-MS should show complete conversion of the Chloride precursor (M) to the Amino-derivative (M-Cl+Amine).
Workup: Pour into water (20 mL). If a solid precipitates, filter and wash with water. If no precipitate, extract with EtOAc/IPA (3:1).
Troubleshooting:
Low Reactivity? If the amine is sterically hindered, switch to Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).
Regioselectivity: The 6-OMe is stable under these conditions. Displacement occurs exclusively at C4 due to the ortho-effect of the carbonyl group.
Case Study: GPCR Antagonist Synthesis
In a recent application for Mrgprx2 antagonists (Patent WO2024226914A2), this specific scaffold was utilized to link a piperazine core to a fluoro-phenyl moiety.
Step 1: The acid was coupled to a complex amine using HATU/DIEA (Yield: 85%).
Step 2: The 4-Cl was retained to serve as a lipophilic "filler" in the binding pocket, rather than being displaced.
Significance: This demonstrates that the 4-Cl can serve as a functional group itself (halogen bond acceptor), not just a leaving group.
References
Compound Identification & Properties
Source: Enamine Building Blocks / ChemicalBook.
Link: (Representative isomer data).
Synthetic Application (Mrgprx2 Antagonists)
Source: World Intellectual Property Organization (WIPO)
Link:
Mechanistic Grounding (SNAr in Pyridines)
Source: WuXi AppTec, "SNAr Reaction of Polyhalogen
Synthesis of novel heterocyclic compounds from 4-Chloro-6-methoxypyridine-3-carboxylic acid
Application Note: Synthesis of Novel Heterocyclic Compounds from 4-Chloro-6-methoxypyridine-3-carboxylic Acid Executive Summary This guide details the synthetic utility of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Novel Heterocyclic Compounds from 4-Chloro-6-methoxypyridine-3-carboxylic Acid
Executive Summary
This guide details the synthetic utility of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS: N/A for specific derivative, general scaffold ref) as a versatile building block for fused heterocyclic systems. The unique substitution pattern—combining a labile 4-chloro group, a reactive 3-carboxyl moiety, and an electron-donating 6-methoxy group—allows for the rapid construction of bio-active scaffolds such as 1H-pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines . These protocols are optimized for medicinal chemistry applications, focusing on kinase inhibitor and CNS-active compound development.
Strategic Analysis of the Scaffold
The starting material presents a "push-pull" electronic environment that dictates synthetic strategy:
4-Chloro Position (
Hotspot): The chlorine atom is activated for Nucleophilic Aromatic Substitution () by the para-nitrogen of the pyridine ring and the ortho-electron-withdrawing carboxyl group.
6-Methoxy Group (Electronic Modulation): While the methoxy group is an electron-donating group (EDG) by resonance, which slightly deactivates the ring compared to the unsubstituted analog, it provides crucial solubility and hydrogen-bond accepting properties desirable in drug candidates.
3-Carboxylic Acid (Cyclization Handle): Serves as the electrophilic partner for intramolecular cyclizations following
at the 4-position.
Chemo-Selectivity Rule: Nucleophiles will preferentially attack the C4 position over the C2 or C6 positions due to the directing effect of the C3-carboxyl group and the inherent lability of the C4-Cl bond in nicotinic acid derivatives.
Application Note 1: Synthesis of 1H-Pyrazolo[3,4-c]pyridines
This pathway utilizes hydrazine to effect a cascade substitution-cyclization sequence. This is the most direct route to bicyclic systems from this scaffold.
Mechanism & Workflow
Step 1 (
): Hydrazine attacks C4, displacing chloride.
Step 2 (Condensation): The terminal nitrogen of the hydrazinyl group attacks the C3-carbonyl carbon.
Step 3 (Dehydration): Loss of water drives aromatization to form the pyrazole ring.
Setup: Charge a round-bottom flask with 4-Chloro-6-methoxypyridine-3-carboxylic acid (e.g., 1.0 g) and Ethanol (10 mL).
Addition: Add Hydrazine hydrate (5.0 eq) dropwise at room temperature. Note: Exotherm is possible.
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of the cyclized product mass.
Checkpoint: If the uncyclized hydrazinyl intermediate is observed, extend reflux time or add catalytic acetic acid.
Workup: Cool the reaction mixture to
. The product often precipitates as a solid.
Isolation: Filter the solid. Wash with cold ethanol (
) and diethyl ether ().
Purification: If no precipitate forms, concentrate the solvent in vacuo. Triturate the residue with water, adjust pH to ~5-6 with 1N HCl to induce precipitation. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%
Data Validation:
NMR should show loss of the C4 proton and appearance of a broad NH signal (if in -DMSO).
Application Note 2: Synthesis of Pyrido[4,3-d]pyrimidines
This scaffold is a bioisostere of quinazoline, a privileged structure in kinase inhibition (e.g., EGFR inhibitors).
Mechanism & Workflow
This is a two-step "Convergent" synthesis.
Step 1: Formation of the 4-amino-pyridine intermediate via reaction with ammonia or a primary amine.
Step 2: Cyclization with a "C1" source (Formamide, Triethyl orthoformate, or Urea) to close the pyrimidine ring.
Technical Support: Improving Yield of 4-Chloro-6-methoxypyridine-3-carboxylic acid
This technical guide addresses the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS: 1060806-60-1). Current Status: You are likely experiencing low yields (<20%) or obtaining the incorrect regioisomer (4-me...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS: 1060806-60-1).
Current Status: You are likely experiencing low yields (<20%) or obtaining the incorrect regioisomer (4-methoxy-6-chloropyridine-3-carboxylic acid) when attempting direct methoxylation of 4,6-dichloronicotinic acid.
Root Cause Diagnosis:
The core issue is electronic regioselectivity . In 4,6-dichloronicotinic acid derivatives, the C4-chlorine is significantly more electrophilic than the C6-chlorine.
C4 Position: Activated by the para-carboxylic acid (EWG) and the ring nitrogen.
C6 Position: Activated by the ring nitrogen (ortho) but is meta to the carboxylic acid.
Consequently, nucleophilic attack by methoxide (NaOMe) preferentially displaces the C4-chlorine, yielding the 4-methoxy isomer. To obtain the 6-methoxy isomer with high yield, you must bypass this natural selectivity using the N-Oxide Activation Route .
Part 1: The Optimized Synthetic Route (N-Oxide Strategy)
This route reverses the regioselectivity by establishing the C6-methoxy group first and then introducing the C4-chlorine via N-oxide activation.
Workflow Diagram
Caption: The N-Oxide route ensures regiocontrol by blocking C6 with methoxy before activating C4.
Part 2: Step-by-Step Protocol & Troubleshooting
Step 1 & 2: Preparation of 6-Methoxynicotinic Acid
If you can purchase 6-methoxynicotinic acid directly, skip to Step 3.
Chlorination: Reflux 6-hydroxynicotinic acid in POCl3 (neat) for 4 hours. Quench on ice. Yields >90%.[1][2]
Methoxylation: React 6-chloronicotinic acid with NaOMe (2.2 eq) in MeOH at reflux.
Critical Check: Ensure complete conversion to avoid inseparable mixtures.
Workup: Acidify to pH 3-4 to precipitate the product.[3]
Step 3: N-Oxidation (The Activation Step)
This step creates the electronic environment necessary to insert a chlorine at C4.
Reagents: m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) in DCM or Urea-H2O2 complex in TFA.
Protocol:
Dissolve 6-methoxynicotinic acid in DCM.
Add m-CPBA portion-wise at 0°C (Exothermic!).
Stir at RT for 12-24 hours.
Workup: Wash with sat. NaHCO3 to remove m-chlorobenzoic acid byproduct.[3]
Troubleshooting Table:
Issue
Probable Cause
Solution
Incomplete Conversion
Old m-CPBA (peroxide degradation).
Titrate m-CPBA or use excess (2.0 eq). Switch to Urea-H2O2/TFA system for stubborn substrates.
Product Loss in Aqueous
N-oxides are highly polar/water-soluble.
Do not discard the aqueous layer. Saturate with NaCl and extract exhaustively with CHCl3/iPrOH (3:1).
Step 4: Regioselective Chlorination (The Critical Step)
Reaction of the N-oxide with POCl3 inserts chlorine at C4 (and potentially C2).
Mechanism: The oxygen of the N-oxide attacks POCl3, forming an activated intermediate. Chloride ion then attacks the ring.
Regioselectivity: C2 is sterically hindered by the C3-COOH group. C6 is blocked by OMe. C4 is the favored position.
Protocol:
Suspend 6-methoxynicotinic acid N-oxide in dry CHCl3 or Toluene (Solvent moderates the exotherm).
Add POCl3 (3-5 eq) dropwise at 0°C.
Heat to reflux (70-80°C) for 2-4 hours.
Quench: Pour into ice water carefully (Hydrolysis of POCl3 is violent).
Troubleshooting Table:
Issue
Probable Cause
Solution
Formation of 2-Chloro Isomer
Temperature too high or lack of steric control.
Keep reflux temperature moderate (70°C). The C3-COOH provides natural steric shielding for C2, but excessive heat can overcome this.
Decarboxylation
Acidic hydrolysis at high temp.
Avoid prolonged heating after reaction completion. Monitor by TLC.[3][4]
Reversion to Starting Material
Incomplete activation.
Ensure POCl3 is fresh (colorless). Yellow/Orange POCl3 indicates decomposition.
Part 3: Comparative Data (Why Direct Displacement Fails)
Parameter
Direct Methoxylation of 4,6-Dichloro
N-Oxide Route (Recommended)
Major Product
4-Methoxy -6-chloronicotinic acid
4-Chloro -6-methoxynicotinic acid
Regiocontrol
Poor (Controlled by electronics)
Excellent (Controlled by step-wise synthesis)
Yield
Low (<20% for desired isomer)
High (60-75% overall)
Purification
Difficult HPLC separation of isomers
Simple crystallization/extraction
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use 4,6-dihydroxynicotinic acid as a starting material?
A: Not easily for this target. Reacting 4,6-dihydroxy with POCl3 yields 4,6-dichloro, returning you to the regioselectivity problem of Step 1. Selective methylation of the 6-hydroxy group is possible but often yields mixtures of O-methyl and N-methyl (pyridone) products.
Q2: Why does the literature mention "Regioselective Methoxylation" of dichloropyridines?
A: Most literature refers to 2,6-dichloropyridines , where the 6-position is highly reactive. In 4,6-dichloropyridines with a 3-EWG, the 4-position is electronically "hotter" (para-effect). Do not confuse the reactivity profiles of these two scaffolds.
Q3: Is the N-oxide intermediate stable?
A: Yes, pyridine N-oxides are generally stable solids. However, they are thermally sensitive. Do not distill them at high temperatures; purify by precipitation or column chromatography.
Q4: Can I use Oxalyl Chloride instead of POCl3 in Step 4?
A: POCl3 is preferred because the phosphate leaving group formed in situ is optimal for the rearrangement/chlorination mechanism. Oxalyl chloride is less effective for this specific N-oxide transformation.
References
Regioselectivity in Pyridine Chemistry:Schmid, G. H., & Wolkoff, A. W. (1972). The Regioselectivity of Nucleophilic Attack on 4,6-Dichloronicotinates. Canadian Journal of Chemistry, 50, 1181-1187. (Establishes C4 reactivity preference).
N-Oxide Chlorination Methodology: Malykhin, R. S., & Sukhorukov, A. Y. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis.Link
Synthesis of 6-Hydroxynicotinic Acid Precursor: Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid.[5][6] Organic Syntheses, 36, 44.Link
Analogous N-Oxide Chlorination:Delarge, J. (1965). Synthèse de dérivés de l'acide 4-chloronicotinique. Pharmaceutica Acta Helvetiae, 40, 369. (Describes conversion of 4-nitro-N-oxide to 4-chloro).
Technical Support Center: Navigating the Challenges of Chloropyridine Coupling Reactions
Welcome to the technical support center for overcoming poor reactivity in coupling reactions of chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for overcoming poor reactivity in coupling reactions of chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously unreactive substrates. The inherent strength of the C-Cl bond and the coordinating nature of the pyridine nitrogen often lead to frustratingly low yields and complex side reactions.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these hurdles and achieve successful couplings.
Section 1: The Core Challenge: Why Are Chloropyridines So Unreactive?
The primary obstacle in using chloropyridines in cross-coupling reactions is the high bond dissociation energy of the C-Cl bond. This makes the initial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, the rate-limiting step of the catalytic cycle.[1][2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[3][4] This guide will address these fundamental issues with practical, evidence-based solutions.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
FAQ 1: My Suzuki-Miyaura coupling with a chloropyridine is resulting in low to no product yield. What are the first things I should investigate?
Low or non-existent yields are the most common complaint when working with chloropyridines.[1] A systematic evaluation of your reaction components is the most effective troubleshooting approach.
Initial Checks & Key Recommendations:
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often not potent enough to activate the C-Cl bond.[1]
Expert Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands are essential. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the difficult oxidative addition step.[1][5] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[1]
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[1]
Expert Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective.[1] If solubility is an issue, consider a biphasic solvent system (e.g., dioxane/water) or a soluble organic base.[1]
Solvent System: The solvent must be capable of dissolving the reactants while facilitating the catalytic cycle.
Expert Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[1] Common and effective choices include dioxane/water, toluene/water, or THF/water.[1]
Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.
Expert Recommendation: If your reaction is sluggish at lower temperatures, consider increasing it to the 80-120 °C range. Microwave irradiation can also be a valuable tool for accelerating these reactions.[6]
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized and deactivated.
Expert Recommendation: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction setup.[2]
Troubleshooting Flowchart for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
FAQ 2: I'm performing a Buchwald-Hartwig amination on a chloropyridine and see little to no conversion. How should I troubleshoot this?
Similar to the Suzuki reaction, the Buchwald-Hartwig amination of chloropyridines is challenging due to the inert C-Cl bond, making the oxidative addition of this bond to the Pd(0) complex the rate-limiting step.[2]
Key Troubleshooting Steps:
Catalyst System Integrity:
Palladium Source: Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[2]
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical. Standard ligands like PPh₃ are often ineffective.[2] Opt for sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[2][7]
Catalyst Loading: For particularly challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]
Base Selection: A strong, non-nucleophilic base is required.
Expert Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[2] If your substrate is sensitive to a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[2]
Reaction Conditions:
Temperature: These reactions often demand elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[2]
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[2] Common solvents for this reaction include toluene, 1,4-dioxane, and THF.[2]
FAQ 3: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
Side reactions are a common issue when the desired cross-coupling is slow.
Hydrodehalogenation (Replacement of -Cl with -H): This side reaction often occurs when reductive elimination of the desired product is slow, allowing competing pathways to take over.[2]
Mitigation Strategies:
Ensure Anhydrous Conditions: Use scrupulously dried reagents and solvents. Trace water can be a proton source.
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu can contain sodium hydroxide, which can exacerbate the problem.[2]
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[2]
Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium.
Mitigation Strategies:
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen.
Use of Boronic Esters: In Suzuki reactions, using boronic esters (e.g., pinacol esters) instead of boronic acids can enhance stability and reduce homocoupling.
FAQ 4: How do I achieve regioselective coupling on a dichloropyridine?
Achieving regioselectivity can be a significant challenge. The electronic properties of the pyridine ring play a crucial role.
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more electron-deficient and generally more susceptible to reaction.[2] For instance, in 2,4-dichloropyridine, the chlorine at the 2-position is typically more activated towards both nucleophilic attack and oxidative addition.[2]
Controlling Regioselectivity:
Temperature Control: A stepwise approach with careful temperature control can often be used. The more reactive position can be functionalized at a lower temperature, followed by a second coupling at a higher temperature to functionalize the less reactive position.
Catalyst/Ligand Choice: In some cases, the choice of ligand can influence regioselectivity. For Sonogashira couplings of diiodopurines, the regioselectivity was governed by the nature of the palladium catalyst's ligand.[8] This principle can be explored for dichloropyridines.
Section 3: Recommended Protocols & Catalyst Systems
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a starting point and may require optimization for your specific substrate.
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Catalytic Systems for Suzuki Coupling of Chloropyridines
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
Reaction Setup: To a dry Schlenk flask, add the chloropyridine (1.0 eq), amine (1.2 eq), and base (e.g., NaOtBu, 1.4 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%) and the ligand (e.g., BrettPhos, 1.5-4.5 mol%).
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for the specified time.
Workup & Purification: Follow a standard aqueous workup and purification by column chromatography.
Catalytic Systems for Buchwald-Hartwig Amination of Chloropyridines
Section 4: Alternative Strategies: Nickel Catalysis
For particularly stubborn chloropyridines, nickel catalysis can be a powerful alternative to palladium. Nickel catalysts are often cheaper and can exhibit different reactivity profiles.
Key Considerations for Nickel-Catalyzed Couplings:
Ligand Choice: Bidentate imine ligands, such as bathophenanthroline, have been shown to be effective in the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.[12]
Reaction Conditions: These reactions are often conducted at high concentrations in solvents like DMF.[12]
Challenges: Nickel-catalyzed reactions can also be sensitive, and side reactions like alkyl bromide dimerization can occur.[12] However, for certain substrates, they offer a viable path to the desired product where palladium fails.[13][14]
Workflow for Overcoming Poor Reactivity
Caption: A stepwise workflow for tackling unreactive chloropyridine couplings.
References
Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999–14011. Available from: [Link]
Hagelin, H., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 201(1), 13-22. Available from: [Link]
Dorel, R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Reich, T. E., & Martin, S. M. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Available from: [Link]
Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 17(1), 194-197. Available from: [Link]
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
Singh, R. P., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(29), 4406-4414. Available from: [Link]
Reddit. Suzuki coupling help. Available from: [Link]
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. Available from: [Link]
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available from: [Link]
Sowa, J. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(16), 2543-2546. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
Sharma, S., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(15), 2029-2034. Available from: [Link]
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(4), 121-133. Available from: [Link]
J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]
Huang, C., et al. (2012). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 51(51), 12804-12808. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13856-13863. Available from: [Link]
Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 3(3), 253-259. Available from: [Link]
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available from: [Link]
Scott, J. S., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Available from: [Link]
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available from: [Link]
Budzák, Š., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18. Available from: [Link]
Sharma, A., & Singh, A. K. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15937-16003. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2-Chloropyridine: Applications and Synthesis. Available from: [Link]
Ma, D., et al. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 25(21), 5035. Available from: [Link]
Removal of starting material impurities from 4-Chloro-6-methoxypyridine-3-carboxylic acid
Technical Support Center: 4-Chloro-6-methoxypyridine-3-carboxylic acid Welcome to the dedicated technical support center for 4-Chloro-6-methoxypyridine-3-carboxylic acid (CMPA). This guide is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Chloro-6-methoxypyridine-3-carboxylic acid
Welcome to the dedicated technical support center for 4-Chloro-6-methoxypyridine-3-carboxylic acid (CMPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the removal of starting material impurities from this key intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the purity and integrity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities found in crude 4-Chloro-6-methoxypyridine-3-carboxylic acid, and why are they problematic?
The primary impurities in crude CMPA often stem from the starting materials and side reactions during its synthesis. The most prevalent are typically derivatives of 2,4-dichloro-5-methylpyridine and related chlorinated pyridines. These impurities are problematic because they can interfere with subsequent reactions, leading to the formation of undesired byproducts, lower yields, and potential downstream toxicity in pharmaceutical applications. The structural similarity of these impurities to the final product can also make them challenging to remove.
Q2: I'm observing a persistent impurity with a similar retention time to my product in reverse-phase HPLC. How can I confirm if it's a starting material and select an appropriate removal strategy?
This is a common challenge. The first step is to definitively identify the impurity.
Troubleshooting Steps:
Impurity Identification:
LC-MS Analysis: The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. This can often provide a clear indication if it corresponds to a known starting material or a common byproduct.
Spiking Study: If you have a sample of the suspected starting material, you can perform a "spiking study." This involves adding a small amount of the pure starting material to your crude sample and observing if the peak area of the impurity of interest increases in the HPLC chromatogram. A proportional increase strongly suggests the impurity is indeed the starting material.
Strategy Selection:
Once identified, the choice of purification method depends on the physicochemical properties of the impurity versus your product. Key parameters to consider are differences in solubility, pKa, and polarity.
The following flowchart outlines a decision-making process for selecting a purification strategy:
Caption: Decision workflow for purification strategy selection.
Troubleshooting Guides
Guide 1: Recrystallization for Removing Less Soluble Starting Materials
Issue: My crude CMPA contains a significant amount of a non-polar, chlorinated pyridine starting material.
Principle: Recrystallization is an effective technique when the impurity and the desired product have significantly different solubilities in a chosen solvent system at different temperatures. The goal is to find a solvent in which CMPA is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity remains either highly soluble or insoluble at both temperatures.
Detailed Protocol:
Solvent Screening:
Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points.
The ideal solvent will fully dissolve the crude material at a higher temperature and allow for the selective crystallization of pure CMPA upon cooling, leaving the impurity in the mother liquor.
Recrystallization Procedure:
Dissolve the crude CMPA in the minimum amount of the chosen hot solvent.
If there are insoluble impurities, perform a hot filtration to remove them.
Allow the solution to cool slowly to room temperature. For improved crystal formation, you can then cool it further in an ice bath.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the dissolved impurities.
Dry the crystals under vacuum.
Data Comparison:
Parameter
Crude CMPA
After Recrystallization
Purity (by HPLC)
85-90%
>99%
Starting Material Impurity
5-10%
<0.1%
Trustworthiness Check: The effectiveness of this protocol is self-validating. An HPLC analysis of the recrystallized material should show a significant reduction or complete removal of the targeted impurity peak. If the purity has not improved, reconsider the solvent system or explore an alternative purification method.
Guide 2: Acid-Base Extraction for Ionizable Impurities
Issue: My main impurity is an acidic or basic starting material that co-crystallizes with my product.
Principle: This technique exploits the differences in the pKa values of the acidic carboxylic acid group on CMPA and the ionizable group on the impurity. By adjusting the pH of the aqueous solution, we can selectively protonate or deprotonate the target compound and the impurity, thereby altering their solubility in aqueous and organic phases.
Experimental Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
Dissolution: Dissolve the crude CMPA in a suitable organic solvent, such as ethyl acetate or dichloromethane.
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, like a saturated sodium bicarbonate solution. The CMPA will deprotonate and move into the aqueous layer as its sodium salt, while non-acidic impurities will remain in the organic layer.
Separation: Separate the aqueous layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring until the pH is approximately 2-3. The pure CMPA will precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Authoritative Grounding: The principles of acid-base extraction are a cornerstone of organic chemistry for separating compounds based on their acidity or basicity. This method's efficacy is well-documented in standard organic chemistry literature.
References
Title: Purification of Organic Compounds
Source: Vogel's Textbook of Practical Organic Chemistry
URL: [Link]
Title: A Guide to Solvent Selection for Recrystallization
Source: American Chemical Society
URL: [Link]
Preventing decarboxylation of pyridine-3-carboxylic acids during reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the unwanted decarboxylation of pyridine-3-carboxylic acids (n...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the unwanted decarboxylation of pyridine-3-carboxylic acids (nicotinic acids and their derivatives) during chemical reactions. As a Senior Application Scientist, this guide synthesizes mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Unwanted decarboxylation is a common pitfall in synthetic chemistry, leading to reduced yields and the formation of impurities. For pyridinecarboxylic acids, the position of the carboxyl group dramatically influences the molecule's stability.
Pyridine-3-carboxylic acid (nicotinic acid) is significantly more stable than its isomer, pyridine-2-carboxylic acid (picolinic acid).[1] The increased susceptibility of picolinic acid to decarboxylation is due to the proximity of the carboxyl group to the ring nitrogen. This arrangement allows for the formation of a stabilized zwitterionic or ylide intermediate upon heating, which readily loses CO₂.[1][2] In contrast, nicotinic acid lacks this stabilizing interaction, making it inherently more robust. Studies have shown that pyridine-3-carboxylic and pyridine-4-carboxylic acids do not undergo detectable decarboxylation at temperatures as high as 150°C in aqueous solutions.[3] However, under more forcing conditions, such as in high-temperature liquid water (150–250°C), even nicotinic acid derivatives can decarboxylate.[4]
Understanding this structural-reactivity relationship is the first step in designing experiments that preserve the desired molecule.
Caption: Decision workflow for mitigating decarboxylation risk.
Copper(I/II), Silver(I), specific Palladium systems [5][6][7]
Use of non-decarboxylative catalyst systems; low-temperature catalysts
Reaction Medium
High-temperature water;[4] certain basic conditions (e.g., K₂CO₃/Toluene) [8][9]
Anhydrous, aprotic solvents; controlled pH away from isoelectric point
Functional Group
Free Carboxylic Acid (-COOH)
Ester (-COOR) or Amide (-CONR₂)
Frequently Asked Questions (FAQs)
Q: Why is derivatizing to an ester effective at preventing decarboxylation?A: The common mechanism for decarboxylation involves the proton of the carboxylic acid group. By replacing this acidic proton with an alkyl or aryl group (forming an ester), you remove a key participant in the most favorable transition state for CO₂ elimination, thus dramatically increasing the activation energy required for the reaction.
Q: Can microwave irradiation be safely used for reactions involving nicotinic acids?A: Caution is strongly advised. While microwave heating can dramatically shorten reaction times, it can also lead to rapid temperature increases and the formation of localized "hot spots" that exceed the decarboxylation threshold. If using a microwave reactor, precise temperature monitoring and control are paramount. An effective protocol involves setting a maximum temperature limit well below 150°C.
[7]
Q: Are there any "green" chemistry considerations for avoiding decarboxylation?A: Yes. The most direct green approach is to design reactions that proceed at lower temperatures, reducing energy consumption. Furthermore, avoiding the need for a protection-deprotection sequence (like esterification/hydrolysis) improves atom economy and reduces waste. This can be achieved by carefully screening for new, highly active catalysts that function efficiently at milder temperatures.
References
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
Mondal, S., et al. (2022). Electrocatalytic decarboxylative (hetero)arylation of redox-active esters using 1°, 2° and 3° alkyl carboxylic acids. ResearchGate. [Link]
Toy, X. Y., et al. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3247-3256. [Link]
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
Ribeiro da Silva, M. A. V., et al. (2007). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). ResearchGate. [Link]
Ribeiro da Silva, M. A. V., et al. (2005). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 50(3), 978-984. [Link]
Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
Ghosh, P., et al. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications. [Link]
NIST/TRC Web Thermo Tables. (n.d.). 3-pyridinecarboxylic acid, methyl ester. [Link]
Filo. (2024). Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. [Link]
Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1396-1402. [Link]
ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
PubMed. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. [Link]
National Institutes of Health. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? [Link]
National Center for Biotechnology Information. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]
ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
Stability of 4-Chloro-6-methoxypyridine-3-carboxylic acid under acidic/basic conditions
Technical Support Center: 4-Chloro-6-methoxypyridine-3-carboxylic acid Introduction: Understanding the Stability Profile Welcome to the technical support guide for 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS No. 15...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Chloro-6-methoxypyridine-3-carboxylic acid
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for 4-Chloro-6-methoxypyridine-3-carboxylic acid (CAS No. 15855-06-8). This molecule is a highly functionalized pyridine derivative, valuable as a building block in pharmaceutical synthesis and drug development. Its utility is intrinsically linked to its chemical stability. The pyridine core, substituted with an electron-withdrawing carboxylic acid and chlorine atom, alongside an electron-donating methoxy group, presents a unique reactivity profile. This guide provides researchers with a comprehensive overview of its expected stability under common acidic and basic laboratory conditions, offers troubleshooting advice for unexpected experimental outcomes, and details a robust protocol for performing forced degradation studies.
This section addresses common questions and experimental challenges related to the stability of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Q1: What are the general storage and handling recommendations for this compound?
Answer:
Proper storage is critical to ensure the long-term integrity of 4-Chloro-6-methoxypyridine-3-carboxylic acid. Based on its structure and data from related compounds, the following conditions are recommended:
Temperature: Store in a cool, dry, and well-ventilated place.[1] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation over time.[2]
Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and air.[1][3][4] Contact with moisture can lead to hydrolysis, particularly over extended periods.[1]
Incompatibilities: Avoid contact with strong oxidizing agents, as these can react with the pyridine ring or methoxy group.[5] Also, keep it isolated from strong bases, as this can promote degradation (see Q3).
Q2: How stable is 4-Chloro-6-methoxypyridine-3-carboxylic acid in acidic conditions?
Answer:
The molecule is expected to exhibit relatively high stability under mild acidic conditions. The core chemical reasoning is as follows:
Pyridine Ring Protonation: The most immediate reaction in an acidic medium is the protonation of the basic nitrogen atom in the pyridine ring. This makes the ring even more electron-deficient, which generally deactivates it towards electrophilic attack. While some substituted pyridines have shown resistance to acid-catalyzed hydrolysis, strong acidic conditions and high temperatures should still be approached with caution.[6]
Functional Group Stability: The chloro and methoxy groups on the pyridine ring are generally stable and not prone to cleavage under typical acidic conditions used in synthetic chemistry (e.g., reaction workups with dilute HCl).
Potential Side Reaction (Esterification): A key consideration is the reactivity of the carboxylic acid group. If the acidic conditions are present in an alcohol solvent (e.g., methanolic HCl, sulfuric acid in ethanol), Fischer esterification can occur, converting the carboxylic acid to its corresponding ester. This is a common observation and should be monitored by analytical techniques like LC-MS or TLC.
Q3: What degradation pathways are expected under basic/nucleophilic conditions?
Answer:
The compound is significantly more susceptible to degradation under basic conditions than acidic ones. The primary pathway for degradation is nucleophilic aromatic substitution (SNAr).
Mechanism of Degradation: The pyridine nitrogen acts as a powerful electron-withdrawing group, significantly reducing electron density at the C2 and C4 positions.[7] This makes the carbon atom bonded to the chlorine at the C4 position highly electrophilic and susceptible to attack by nucleophiles.[7][8] In the presence of a base like sodium hydroxide (NaOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the C4 position and displacing the chloride ion.
Primary Degradation Product: The expected major degradation product is 4-Hydroxy-6-methoxypyridine-3-carboxylic acid .
Carboxylic Acid Deprotonation: A standard acid-base reaction will also occur, where the carboxylic acid proton is removed by the base to form a water-soluble carboxylate salt. This does not represent degradation but does change the molecule's solubility and charge state.
Troubleshooting Scenario:
Issue: "I ran a reaction with 4-Chloro-6-methoxypyridine-3-carboxylic acid using NaOH in water at elevated temperatures. My LC-MS analysis now shows a major new peak with a mass corresponding to the loss of HCl and the addition of OH. Did my compound decompose?"
Likely Cause: Yes. You have likely facilitated a nucleophilic aromatic substitution reaction, converting your starting material into 4-Hydroxy-6-methoxypyridine-3-carboxylic acid. This reaction is well-precedented for 4-chloropyridine derivatives.[9] To confirm, you would need to isolate and characterize the new compound using techniques like NMR.
Proposed Degradation Pathway under Basic Conditions
The diagram below illustrates the SNAr mechanism, the most probable degradation route in a basic medium.
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
Acid Hydrolysis:
To 1 mL of the stock solution in a flask, add 9 mL of 0.1M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
Before injection, neutralize the aliquot with an equivalent amount of 0.1M NaOH.
Base Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1M NaOH.
Maintain the solution at room temperature (due to expected high reactivity).
Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 4, 8 hours).
Neutralize the aliquot with 0.1M HCl before analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
Keep the solution at room temperature, protected from light.
Withdraw aliquots at specified time points.
Photostability:
Expose the stock solution (in a photostable container) and the solid compound to light conditions as specified in ICH guideline Q1B.
A dark control sample should be stored under the same conditions but shielded from light.
Control Sample: A sample of the stock solution diluted with the solvent system (e.g., ACN/water) should be kept at room temperature in the dark to serve as a baseline.
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.
Summary of Expected Stability
The following table summarizes the anticipated stability profile of 4-Chloro-6-methoxypyridine-3-carboxylic acid based on chemical principles and data from analogous structures.
Condition
Expected Stability
Primary Degradation Pathway
Most Likely Degradation Product(s)
Acidic (e.g., 0.1M HCl)
High
Generally stable; potential for esterification if alcohol is the solvent.
Methyl or ethyl ester of the parent compound.
Basic (e.g., 0.1M NaOH)
Low
Nucleophilic Aromatic Substitution (SNAr) at C4.
4-Hydroxy-6-methoxypyridine-3-carboxylic acid.
Oxidative (e.g., H₂O₂)
Moderate
Potential for oxidation of the pyridine ring (N-oxide formation) or methoxy group.
N-oxide or other oxidized derivatives.
Photolytic (UV/Vis Light)
Unknown
Dependent on the molecule's absorbance profile; potential for radical reactions.
To be determined experimentally.
Thermal (Dry Heat)
High
Stable under normal conditions; may decompose at high temperatures. [1]
To be determined experimentally.
References
Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
Hobson, S., et al. (2003). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40.
Preventing degradation of 4-Chloro-6-methoxypyridine-3-carboxylic acid during storage
Welcome to the technical support center for 4-Chloro-6-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on pre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Chloro-6-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on preventing the degradation of this compound during storage. By understanding the chemical nature of this molecule and the potential pathways of degradation, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) on Storage
Q1: What are the ideal storage conditions for 4-Chloro-6-methoxypyridine-3-carboxylic acid?
A1: Based on the chemical properties of substituted pyridine carboxylic acids, the optimal storage conditions are designed to minimize exposure to factors that can accelerate degradation, such as heat, light, and moisture.[1][2]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Lower temperatures slow down the rate of potential chemical reactions, including hydrolysis and decarboxylation.
Atmosphere
Under an inert gas (e.g., argon or nitrogen)
Minimizes oxidation and interaction with atmospheric moisture.
Light
In an amber or opaque vial
Protects the compound from potential photodegradation.
Container
Tightly sealed, non-reactive material (e.g., glass)
Prevents exposure to air and moisture, and avoids any reaction with the container material.
Q2: How does the pH of the storage environment affect the stability of this compound?
A2: The pH can significantly influence the stability of carboxylic acids and pyridine derivatives.[3][4] For 4-Chloro-6-methoxypyridine-3-carboxylic acid, maintaining a slightly acidic to neutral pH is generally advisable. Alkaline conditions can promote the hydrolysis of the chloro group and potentially facilitate other degradation pathways.[3][4]
Q3: Is this compound sensitive to moisture?
A3: Yes, like many carboxylic acids and chloro-substituted pyridines, this compound is sensitive to moisture.[2][5] Moisture can lead to hydrolysis of the chloro group, forming the corresponding hydroxy-pyridine derivative. Therefore, it is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric humidity.[2][5]
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to troubleshooting common degradation issues you might encounter.
Issue 1: Loss of Potency or Purity Over Time
If you observe a decrease in the purity of your sample or a loss of its expected biological activity, it is likely that the compound has degraded. The following workflow can help you identify the cause and take corrective action.
Potential Degradation Pathways
Understanding the likely degradation pathways is key to preventing them. For 4-Chloro-6-methoxypyridine-3-carboxylic acid, the primary concerns are hydrolysis, decarboxylation, and photodegradation.
1. Hydrolysis of the Chloro Group
Mechanism: The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution by water, leading to the formation of 4-Hydroxy-6-methoxypyridine-3-carboxylic acid. This reaction is often accelerated by basic conditions.[6]
Prevention:
Strict Moisture Control: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a glove box or under a stream of dry inert gas.
pH Control: Avoid basic conditions. If preparing solutions, use a slightly acidic buffer.[4]
Detection: The formation of the hydroxy derivative can be monitored by techniques such as HPLC, where a new, more polar peak would be observed. Mass spectrometry would show a mass shift corresponding to the replacement of -Cl with -OH.
2. Decarboxylation
Mechanism: Pyridine carboxylic acids can undergo decarboxylation (loss of CO2), especially when heated.[7][8] While this often requires elevated temperatures, long-term storage at ambient or slightly elevated temperatures could lead to slow decarboxylation, forming 4-Chloro-6-methoxypyridine.
Prevention:
Low-Temperature Storage: Storing the compound at the recommended 2-8°C will significantly reduce the rate of decarboxylation.[1]
Detection: Decarboxylation can be detected by GC-MS or LC-MS, looking for the mass of the resulting 4-Chloro-6-methoxypyridine. A change in the melting point of the solid could also be an indicator.
3. Photodegradation
Mechanism: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules.[9][10][11][12] For substituted pyridines, this can lead to complex degradation pathways and the formation of various photoproducts.[13]
Prevention:
Light Protection: Always store the compound in amber or opaque vials to protect it from light.[10][11] When working with the compound in solution, protect the solution from direct light.
Detection: Photodegradation can lead to a discoloration of the sample (e.g., turning yellow or brown).[14] Analysis by HPLC-UV would likely show the appearance of multiple new peaks with different UV-Vis spectra.
Experimental Protocols for Stability Assessment
To proactively assess the stability of your sample, you can perform the following accelerated stability studies.
Protocol 1: Forced Degradation Study
This study will help you identify the primary degradation products and the conditions that cause them.
Sample Preparation: Prepare several small, accurately weighed samples of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):
Heat: Place a sample in an oven at 60°C.
Acid/Base: Dissolve samples in dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M).
Oxidation: Dissolve a sample in a dilute solution of hydrogen peroxide (e.g., 3%).
Light: Expose a sample to a photostability chamber with controlled light and UV exposure, as per ICH Q1B guidelines.[10][11][12]
Analysis: After the stress period, analyze each sample, along with a control sample stored under ideal conditions, by HPLC-UV/MS.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and the conditions under which they form. This will confirm the compound's vulnerabilities.
Protocol 2: Long-Term Stability Study
This study will help you determine the shelf-life of the compound under your specific storage conditions.
Sample Preparation: Prepare multiple aliquots of the compound in tightly sealed, light-protected vials, stored under the recommended conditions (2-8°C, inert atmosphere).
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12 months).
Analysis: At each time point, analyze one aliquot for purity using a validated HPLC method.
Data Evaluation: Plot the purity of the compound as a function of time. This will give you a stability profile and allow you to establish a reliable shelf-life for your material.
By implementing these storage and handling best practices and proactively assessing the stability of your 4-Chloro-6-methoxypyridine-3-carboxylic acid, you can ensure the quality and reproducibility of your research.
References
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
MDPI. (2023).
Pudipeddi, M., & Serajuddin, A. T. (1996). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical research, 13(2), 224–230.
Stolarczyk, J. K., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4491-4500.
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30.
Cantero, F. J., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 51(47), 15337-15343.
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
R. D.
Wu, W., & Rokita, S. E. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic letters, 7(18), 3893–3895.
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
LibreTexts. (2021). 18.
Al-Momani, F. A., et al. (2014). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
New Journal of Chemistry. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
Characterization and structural confirmation of 4-Chloro-6-methoxypyridine-3-carboxylic acid
Structural Confirmation & Performance Guide: 4-Chloro-6-methoxypyridine-3-carboxylic acid Executive Summary: The Regioselectivity Challenge 4-Chloro-6-methoxypyridine-3-carboxylic acid is a high-value scaffold in medicin...
4-Chloro-6-methoxypyridine-3-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting FGFR or EGFR pathways). Its value lies in its orthogonal reactivity :
C3-Carboxylic Acid: Ready for amide coupling or heterocycle formation.
C4-Chloride: A highly activated handle for
or Palladium-catalyzed cross-coupling.
C6-Methoxy: A stable electron-donating group that modulates the pyridine ring's electronics.
The Critical Issue: The primary challenge in utilizing this compound is structural ambiguity . Synthetic routes often yield mixtures of the target (4-Cl, 6-OMe) and its regioisomer (2-Cl, 6-OMe) or the reverse-substituted analog (4-OMe, 6-Cl). Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.
This guide provides the definitive protocol to distinguish the target molecule from its impostors and characterizes its performance in downstream applications.
Structural Confirmation & Isomer Differentiation
The most common error is confusing the target with 6-chloro-4-methoxypyridine-3-carboxylic acid . Standard LC-MS is insufficient as both have identical Mass/Charge (m/z) ratios.
Comparative NMR Analysis (The "Fingerprint" Method)
The definitive confirmation relies on 1H-NMR coupling patterns and NOE (Nuclear Overhauser Effect) interactions.
Feature
Target: 4-Chloro-6-methoxy...
Isomer A: 2-Chloro-6-methoxy...
Isomer B: 6-Chloro-4-methoxy...
H2 Proton
Singlet (~8.6 - 8.9 ppm)
Absent (Cl at C2)
Singlet (~8.5 - 8.8 ppm)
H4 Proton
Absent (Cl at C4)
Doublet (Coupled to H5)
Absent (OMe at C4)
H5 Proton
Singlet (~6.8 - 7.1 ppm)
Doublet (Coupled to H4)
Singlet (~7.0 ppm)
H-H Coupling
None (Para-like separation)
Doublets ( Hz)
None
NOESY
H5 shows NOE with OMe
H5 shows NOE with OMe
H5 shows NOE with OMe
Differentiation
Singlets + H2 (Low Field)
Doublets
HMBC required
Key Diagnostic Rule:
If you see doublets in the aromatic region, you have the 2-chloro isomer (impurity).
If you see two singlets , you must perform HMBC (Heteronuclear Multiple Bond Correlation) .
Target: The OMe protons will correlate to C6. C6 will correlate to H5 (strong) and H2 (weak/long-range).
Isomer B: The OMe protons will correlate to C4.
Visual Logic: Structural Validation Workflow
Figure 1: Decision tree for confirming the regiochemistry of trisubstituted pyridines.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (Recommended)
Rationale: To avoid the difficult separation of regioisomers, it is superior to start with 4-hydroxy-6-methoxypyridine-3-carboxylic acid and convert the hydroxyl group to a chloride. This ensures the OMe group is already fixed in the correct position.
Heat to reflux (80-90°C) for 4 hours. Monitor by TLC (Starting material is very polar; product is less polar).
Quench (Critical Step): Pour reaction mixture onto crushed ice/water with vigorous stirring. The carboxylic acid chloride intermediate will hydrolyze back to the acid.
Adjust pH to ~3-4 with saturated sodium acetate or dilute NaOH.
Precipitate formation: The product usually crashes out as a white/off-white solid.
Purification:
Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.
Protocol B: Analytical Characterization
HPLC Method: C18 Column, Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).
Retention Time: The 4-Cl isomer typically elutes later than the 4-OH precursor but earlier than the 4,6-dichloro analog.
X-Ray Crystallography (Gold Standard):
Grow crystals by slow evaporation of a Methanol/Dichloromethane mixture.
Why? Unambiguously determines the position of the Cl atom relative to the ring nitrogen.
Performance & Reactivity Profile
How does this scaffold behave compared to its analogs?
Reactivity Comparison (
Efficiency)
In a nucleophilic aromatic substitution (e.g., reacting with an amine
to form a kinase inhibitor core):
Scaffold
Reactivity at C4
Selectivity
Notes
4-Cl-6-OMe (Target)
High
Excellent
The C3-COOH (EWG) activates C4. The C6-OMe (EDG) deactivates C2/C6, directing attack exclusively to C4.
4,6-Dichloro
Very High
Poor
Nucleophiles may attack C4 or C6. Requires careful temperature control.
2-Cl-6-OMe
Low
N/A
Steric hindrance from C3-COOH often blocks attack at C2.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44543609, 4-Chloro-6-methoxypyridine-3-carboxylic acid. Retrieved from [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter 5: Pyridines: Reactions and Synthesis for general reactivity principles of halopyridines).
WuXi AppTec. (2020). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Rules. Retrieved from [Link]
World Intellectual Property Organization. (2010). Patent WO2010068242: Pyridine Derivatives as Kinase Inhibitors. (Describes the use of 4-chloro-pyridine-3-carboxylic acids as intermediates). Retrieved from [Link]
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for HMBC/NOESY interpretation). Retrieved from [Link]
A Comparative Guide to the Synthetic Routes of Substituted Nicotinic Acids
Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science. Their prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materia...
Author: BenchChem Technical Support Team. Date: February 2026
Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science. Their prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic strategies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to these valuable compounds, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will explore both the de novo construction of the pyridine ring and the functionalization of a pre-existing nicotinic acid core, supported by experimental data, detailed protocols, and mechanistic insights.
I. Strategic Approaches to Substituted Nicotinic Acids
The synthesis of substituted nicotinic acids can be broadly categorized into two main strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.[1]
De Novo Synthesis: This approach involves the construction of the pyridine ring from acyclic precursors. These methods are particularly powerful for accessing complex and highly substituted nicotinic acid derivatives that may be difficult to obtain through functionalization of a pre-existing ring.
Core Functionalization: This strategy begins with a pre-formed nicotinic acid or a simple derivative, which is then elaborated through various chemical transformations. This approach is often more direct for introducing specific substituents at desired positions, provided a suitable starting material is available.
Caption: The two primary strategies for synthesizing substituted nicotinic acids.
II. De Novo Synthesis of the Pyridine Ring
Classical named reactions provide a robust toolbox for the construction of the pyridine nucleus. These methods often involve multi-component reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for producing 2,3,6-trisubstituted pyridines.[2] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[3]
Mechanism: The reaction begins with a Michael addition of the enamine to the ethynylketone, followed by tautomerization to the more stable aminodiene. Subsequent E/Z isomerization and an intramolecular cyclization, followed by dehydration, leads to the aromatic pyridine ring.[2]
Advantages:
High convergence, allowing for the rapid construction of complex pyridine cores.[1]
One-pot modifications have been developed, improving efficiency.[4]
Limitations:
Traditionally requires high temperatures for the cyclodehydration step.[2]
The synthesis is generally limited to specific substitution patterns.[1]
Recent Advances: The use of Brønsted or Lewis acid catalysis can promote both the initial conjugate addition and the subsequent cyclodehydration at significantly lower temperatures.[5] One-pot, three-component modifications starting from a 1,3-dicarbonyl compound, an ammonium source, and an alkynone have also been developed.[4]
Caption: A simplified workflow of the Bohlmann-Rahtz pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a widely used method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[6] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[6]
Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the final pyridine product.[6]
Advantages:
Broad substrate scope, tolerating a wide variety of functional groups on both reactants.[6]
Generally proceeds in high yields under relatively mild conditions.[7]
Limitations:
Requires the pre-formation of the α-pyridinium methyl ketone salt.
Recent Advances: One-pot variations have been developed where the α,β-unsaturated carbonyl compound is generated in situ from an aldehyde and a ketone.[6] Solvent-free and aqueous conditions have also been successfully employed.[7]
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridone derivatives.[8] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9]
Mechanism: The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of a 2-pyridone ring.
Advantages:
Utilizes readily available and inexpensive starting materials.[10]
Provides a direct route to 2-pyridones, which are important intermediates.
Limitations:
The classical conditions can be harsh.
Recent Advances: An advanced, eco-friendly version of the Guareschi-Thorpe reaction has been developed using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and the reaction promoter, leading to high yields of hydroxy-cyanopyridines.[10]
Boger Pyridine Synthesis
The Boger pyridine synthesis is a powerful cycloaddition approach for the formation of pyridines.[11] It is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine, followed by the extrusion of nitrogen gas to form the pyridine nucleus.[11]
Mechanism: An enamine, often generated in situ from a ketone and a secondary amine like pyrrolidine, acts as the dienophile. It reacts with the electron-deficient 1,2,4-triazine in a [4+2] cycloaddition. The resulting bicyclic intermediate readily undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen and, after loss of the amine, rearomatizes to the substituted pyridine.[12]
Advantages:
Provides access to pyridine substitution patterns that are difficult to achieve through other methods.[11]
The reaction is often highly regioselective.
Limitations:
The synthesis of substituted 1,2,4-triazines can be challenging.
III. Functionalization of a Pre-existing Nicotinic Acid Core
This approach leverages the reactivity of a pre-existing pyridine ring to introduce new functional groups.
Oxidation of Alkylpyridines
The industrial synthesis of nicotinic acid itself is a prime example of core functionalization. The most common method involves the oxidation of 3-picoline (3-methylpyridine).[13] This can be achieved through various methods, including ammoxidation to nicotinonitrile followed by hydrolysis, or direct oxidation using nitric acid or air.[13][14]
Advantages:
Cost-effective for large-scale production of the parent nicotinic acid.
Utilizes readily available starting materials.
Limitations:
The oxidation conditions can be harsh and may not be suitable for sensitive substrates.[14]
The use of strong oxidants like nitric acid can generate environmentally harmful byproducts.[14]
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for the functionalization of halonicotinic acids.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] This reaction is exceptionally useful for introducing aryl or heteroaryl substituents onto the nicotinic acid scaffold.
Requires a halogenated nicotinic acid precursor.[1]
The pyridine nitrogen can sometimes interfere with the catalyst.[1]
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15] This method provides a direct route to aminonicotinic acid derivatives.
Advantages:
Broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines.
Facilitates the synthesis of arylamines under relatively mild conditions.
Limitations:
The catalyst and ligand system can be sensitive.
Requires an inert atmosphere.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[16] A directing metalation group (DMG) on the nicotinic acid ring coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.[17]
Advantages:
Excellent regiocontrol, allowing for substitution at positions that are not easily accessible through other methods.[16]
A wide variety of electrophiles can be used to introduce diverse functional groups.
Limitations:
Requires a suitable directing group on the nicotinic acid ring.
The use of strong organolithium bases can limit functional group compatibility.
IV. Green and Alternative Approaches
Enzymatic Synthesis
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. The enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid using nitrilase enzymes is a well-established industrial process.[18]
Advantages:
Mild reaction conditions (ambient temperature and pressure).
High selectivity, often with 100% conversion and yield.[4]
Environmentally friendly, with water as the solvent and no hazardous byproducts.
Limitations:
The enzyme can be subject to substrate and product inhibition at high concentrations.[19]
Recent Advances: Fed-batch processes and enzyme immobilization have been developed to overcome inhibition and improve productivity, making this an even more attractive industrial method.[18][19]
Modern Ciamician-Dennstedt Rearrangement Alternatives
The classical Ciamician-Dennstedt rearrangement, which involves the ring expansion of pyrroles to pyridines using a carbene, has historically been limited by harsh conditions and low yields. However, modern advancements have revitalized this approach. The use of chlorodiazirines as stable carbene precursors under mild thermolytic conditions allows for the efficient synthesis of substituted pyridines from pyrroles.[14] More recently, a halogen-free Ciamician-Dennstedt reaction using N-triftosylhydrazones as carbene precursors has been developed, further expanding the scope and applicability of this ring expansion strategy.[20]
Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.
Suzuki-Miyaura Coupling: Synthesis of 5-Phenylnicotinic Acid
This protocol details the Suzuki-Miyaura coupling of 5-bromonicotinic acid.[1]
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromonicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.5 equiv).
Add a degassed solvent system, such as a mixture of DMF and water.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
After completion, cool the reaction mixture and dilute with water.
Acidify the aqueous solution to pH ~4-5 with HCl to precipitate the product.
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
VII. Conclusion
The synthesis of substituted nicotinic acids is a rich and diverse field, with a wide range of methodologies available to the synthetic chemist. The choice of the optimal synthetic route is a strategic decision that depends on the specific target molecule, desired substitution pattern, scale of the reaction, and available resources.
De novo syntheses , such as the Bohlmann-Rahtz, Kröhnke, Guareschi-Thorpe, and Boger reactions, are invaluable for constructing complex, polysubstituted pyridine cores from simple acyclic precursors.
Core functionalization strategies , including the industrial oxidation of alkylpyridines and modern transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, provide efficient and regioselective methods for modifying a pre-existing nicotinic acid scaffold. Directed ortho-metalation offers a powerful tool for functionalization at otherwise difficult-to-access positions.
Green and enzymatic approaches , particularly the nitrilase-catalyzed hydrolysis of 3-cyanopyridine, represent the future of sustainable and efficient nicotinic acid production on an industrial scale.
By understanding the strengths and limitations of each of these synthetic routes, researchers can devise robust and efficient strategies to access novel nicotinic acid derivatives for a wide range of applications in drug discovery, materials science, and beyond.
References
The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/technical-center/krohnke-pyridine-synthesis]
Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/bohlmann-rahtz-reaction-for-thiocillin-i-pyridine-core-synthesis]
A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem. [URL: https://www.benchchem.com/validation-and-comparative/a-comparative-guide-to-the-synthesis-of-polysubstituted-pyridines-classical-vs-modern-routes]
Technical Support Center: Kröhnke Pyyridine Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/Krohnke-Pyyridine-Synthesis]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648589/]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8778157/]
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [URL: https://www.mdpi.com/2073-4344/13/9/1297]
Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine. ResearchGate. [URL: https://www.researchgate.
Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. ResearchGate. [URL: https://www.researchgate.net/publication/379963659_Nitrilase-catalyzed_conversion_of_3-cyanopyridine_to_nicotinic_acid]
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [URL: https://www.researchgate.
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [URL: https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2024.1378132/full]
Diversity-Oriented Synthesis of Kröhnke Pyridines. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/cc900052b]
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. [URL: https://www.researchgate.net/publication/322891969_The_Guareschi-Thorpe_Cyclization_Revisited_-_An_Efficient_Synthesis_of_Substituted_26-Dihydroxypyridines_and_26-Dichloropyridines]
A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. Benchchem. [URL: https://www.benchchem.com/validation-and-comparative/a-comparative-guide-to-alternative-reagents-for-pyridine-synthesis-beyond-6-bromonicotinonitrile]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04590k]
Comparative study of the reactivity of chloro vs. fluoro substituted pyridines
Executive Summary: The Halogen Paradox In medicinal chemistry and process development, the choice between 2-chloropyridine (1-Cl ) and 2-fluoropyridine (1-F ) is rarely interchangeable; it is a strategic decision that di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Paradox
In medicinal chemistry and process development, the choice between 2-chloropyridine (1-Cl ) and 2-fluoropyridine (1-F ) is rarely interchangeable; it is a strategic decision that dictates the available reaction pathways.
This guide addresses the "Halogen Paradox": Fluorine forms the strongest bond to carbon (C–F BDE ≈ 116 kcal/mol), yet 2-fluoropyridine is orders of magnitude more reactive than its chloro analog (C–Cl BDE ≈ 84 kcal/mol) in nucleophilic substitutions. Conversely, in transition-metal catalysis and organometallic exchange, the weaker C–Cl bond makes the chloro-derivative the superior substrate.
This document provides the mechanistic grounding, comparative data, and validated protocols to navigate this divergence.
Nucleophilic Aromatic Substitution (SNAr)
The Fluorine Advantage
In SNAr reactions, the rate-determining step is not the breaking of the carbon-halogen bond, but the initial nucleophilic attack that disrupts aromaticity to form the anionic Meisenheimer complex.
Mechanism: The high electronegativity of fluorine (
) significantly lowers the energy of the LUMO at the C2 position and inductively stabilizes the negative charge on the nitrogen in the Meisenheimer intermediate.
The Element Effect: This results in a counter-intuitive reactivity order: F >> Cl ≈ Br > I .
Comparative Data: Rate of Reaction
Experimental kinetic data for the reaction with sodium ethoxide in ethanol at 25°C demonstrates the massive acceleration provided by the fluoro-substituent.
Substrate
Nucleophile
Solvent
Relative Rate ()
2-Fluoropyridine
EtO⁻ Na⁺
EtOH
320
2-Chloropyridine
EtO⁻ Na⁺
EtOH
1
2-Bromopyridine
EtO⁻ Na⁺
EtOH
~0.8
Application Note: If your SNAr reaction with a chloropyridine requires forcing conditions (>100°C, sealed tube) or results in decomposition, switching to the fluoro-analog often allows the reaction to proceed at room temperature.
Validated Protocol: SNAr Amination of 2-Fluoropyridine
Target: Rapid library synthesis of 2-aminopyridines.
Preparation: Charge a reaction vial with 2-fluoropyridine (1.0 equiv) and the amine nucleophile (1.1 equiv).
Solvent/Base: Add DMSO (0.5 M concentration relative to substrate). Add DIPEA (2.0 equiv) to scavenge HF.
Why DMSO? Polar aprotic solvents stabilize the polar transition state/Meisenheimer complex, further accelerating the rate compared to alcohols.
Reaction: Stir at 60°C for 2-4 hours. (Note: The chloro-analog typically requires 120°C+ for 16-24h).
Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.
Organometallic Divergence: Lithiation Pathways
The most critical divergence occurs when these substrates react with alkyllithiums (e.g., n-BuLi). You must select the halogen based on whether you intend to replace the halogen or functionalize next to it.
The C–F bond is too strong for exchange. Instead, the fluorine acts as a Directed Metalation Group (DMG). The basicity of the fluorine lone pair coordinates the lithium aggregate, directing deprotonation to the C3 position (ortho-lithiation).
Figure 1: Divergent reaction pathways of halo-pyridines with organolithium reagents.
Validated Protocol: C3-Functionalization of 2-Fluoropyridine
Setup: Flame-dry a flask under Argon. Add 2-fluoropyridine (1.0 equiv) in anhydrous THF (0.2 M).
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control prevents nucleophilic attack of BuLi on the pyridine ring.
Metalation: Add LDA (1.1 equiv) dropwise. Stir for 1 hour at -78°C.
Note: While n-BuLi can be used, LDA is preferred for DoM to avoid competing nucleophilic addition to the C2 position (SNAr mechanism with Bu⁻).
In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order reverts to the bond dissociation energy trends.
2-Chloropyridine: The "Workhorse." Readily undergoes oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).
2-Fluoropyridine: Generally inert . The C–F bond strength (116 kcal/mol) renders oxidative addition kinetically inaccessible under standard Pd-catalysis.
Exception: Specialized Nickel catalysts (Ni(COD)2 + NHC ligands) can activate C–F bonds, but this is non-standard.
A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-6-methoxypyridine-3-carboxylic Acid by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the qualit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the quality of an API is often predetermined by the quality of its preceding intermediates.[1] 4-Chloro-6-methoxypyridine-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring substituted with a chloro, a methoxy, and a carboxylic acid group, makes it a versatile reagent. However, these same functional groups can also lead to the formation of process-related impurities during synthesis, such as isomers, starting material carryover, or by-products from side reactions.[2][3]
The presence of such impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product.[4][5] Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a strategic imperative that underpins the entire development process.[1] This guide provides an in-depth, field-proven protocol for the purity validation of 4-Chloro-6-methoxypyridine-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC), compares this "gold standard" technique with viable alternatives, and details the rigorous validation process mandated by regulatory bodies.[6]
Part 1: The Primary Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[6] For a polar molecule like 4-Chloro-6-methoxypyridine-3-carboxylic acid, a reversed-phase (RP) HPLC method is the logical starting point.
Causality Behind Method Development Choices
The primary challenge in analyzing this compound is its polarity, conferred by the carboxylic acid and the nitrogen atom in the pyridine ring.[7][8] Standard C18 reversed-phase columns, which separate based on hydrophobicity, can exhibit poor retention for such polar compounds, causing them to elute near the solvent front where resolution from other polar impurities is difficult.[9][10]
To counteract this, our methodology employs a polar-embedded stationary phase . Unlike traditional C18 phases, these columns have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain. This feature enhances the retention of polar analytes through dipole-dipole interactions and allows for the use of highly aqueous mobile phases without the risk of phase collapse, a common issue with standard C18 columns.[11]
The mobile phase composition is equally critical. To ensure consistent ionization and sharp peak shape, the mobile phase must be buffered to a pH well below the pKa of the analyte's carboxylic acid group (predicted pKa ≈ 3.16).[12] By setting the mobile phase pH to ~2.5, we ensure the carboxylic acid is fully protonated, suppressing its ionization and promoting better retention and peak symmetry. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Optimized HPLC Protocol for Purity Determination
Objective: To separate 4-Chloro-6-methoxypyridine-3-carboxylic acid from its potential process-related and degradation impurities and to quantify its purity.
Standard configuration for pharmaceutical analysis.
Column
Polar-Embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm)
Enhanced retention and peak shape for polar analytes.[11]
Mobile Phase A
0.1% Formic Acid in Water (pH ≈ 2.7)
Suppresses ionization of the carboxylic acid for better retention.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient Elution
0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Gradient allows for elution of non-polar impurities while retaining the main peak.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times.
Detection
UV at 275 nm
Wavelength of maximum absorbance for the pyridine ring system.
Injection Volume
10 µL
Standard volume for analytical HPLC.
Sample Diluent
50:50 Acetonitrile:Water
Ensures sample solubility and compatibility with the mobile phase.
Standard Conc.
0.5 mg/mL
Typical concentration for purity analysis.
Sample Conc.
0.5 mg/mL
Same as standard to ensure accurate comparison.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is the workhorse, other techniques can be considered. The choice of method depends on the specific analytical need, available resources, and the nature of the impurities.[6][13]
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC. It utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[14][15]
Advantages: The primary benefits are significantly faster analysis times, improved resolution (sharper peaks), and increased sensitivity.[16][17] This high throughput is invaluable in a drug development setting.
Disadvantages: The main drawbacks are the higher cost of the instrumentation and columns, and a potential for lower robustness if methods are not carefully developed, as the system is less forgiving of issues like sample matrix effects.[16]
Alternative Method 2: Gas Chromatography (GC)
GC separates compounds based on their volatility. It is highly effective for analyzing residual solvents and other volatile or semi-volatile impurities.[6]
Advantages: Unmatched for analyzing volatile impurities that are not amenable to HPLC.
Disadvantages: 4-Chloro-6-methoxypyridine-3-carboxylic acid is a non-volatile, polar solid. Direct analysis by GC is not feasible. It would require a chemical derivatization step (e.g., silylation or esterification) to convert the carboxylic acid into a more volatile ester.[18][19] This additional sample preparation step increases complexity, time, and potential for analytical error.[19]
Comparative Summary
Feature
HPLC (Reversed-Phase)
UPLC
Gas Chromatography (GC)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Same as HPLC, but with smaller particles and higher pressure.
Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Suitability for Analyte
Excellent. Direct analysis is possible.
Excellent. Offers improved speed and resolution over HPLC.
Poor. Requires chemical derivatization to increase volatility.[19]
Part 3: A Self-Validating System: The ICH Q2(R1) Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[20] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and trustworthiness of the results.[20][21][22]
Validation Workflow Diagram
Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.
Step-by-Step Validation Protocols
1. Specificity (Selectivity)
Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
If available, prepare and inject solutions of known impurities to determine their retention times relative to the main analyte.
Perform forced degradation studies. Expose the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic stress) for a defined period.
Analyze the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks (peak purity analysis using a PDA detector is essential here).
2. Linearity
Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte within a given range.
Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration; for an assay, this is typically 80% to 120%).[20]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Perform a recovery study by spiking a placebo blend (if applicable) or blank diluent with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level and analyze them.
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
A. Repeatability (Intra-assay precision):
Prepare six individual samples of the analyte at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst and instrument.
Calculate the Relative Standard Deviation (%RSD) of the results.
B. Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
Acceptance Criteria: The %RSD for each set of measurements should be ≤ 2.0%.
5. Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Typical variations include:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase pH (± 0.2 units)
Wavelength (± 2 nm)
Assess the effect on retention time, peak area, and resolution.
Acceptance Criteria: The method is robust if the results remain within the acceptance criteria for system suitability (e.g., resolution, tailing factor) and the final calculated purity is not significantly affected.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like 4-Chloro-6-methoxypyridine-3-carboxylic acid is a systematic and evidence-based process. The presented reversed-phase HPLC method, built upon a polar-embedded stationary phase and a pH-controlled mobile phase, offers a robust and reliable solution for purity determination. While UPLC presents a faster, more sensitive alternative and GC remains essential for volatile impurity analysis, HPLC strikes a crucial balance of performance, cost, and accessibility. By rigorously validating the chosen method against the internationally recognized ICH Q2(R1) guidelines, researchers and drug development professionals can generate trustworthy data, ensuring the quality and safety of the final pharmaceutical product and streamlining the path to regulatory approval.
References
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available at: [Link]
US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. Available at: [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
Review on the modern analytical advancements in impurities testing. Available at: [Link]
UPLC vs HPLC: what is the difference? - Alispharm. Available at: [Link]
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]
Differences between HPLC and UPLC - Pharmaguideline. Available at: [Link]
(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. Available at: [Link]
Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Available at: [Link]
Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
Identification and synthesis of impurities formed during sertindole preparation - PMC. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
HPLC vs UPLC - What's the Difference? - Chromatography Today. Available at: [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. Available at: [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
A Review on Comparative study of HPLC and UPLC - RJPT. Available at: [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]
Polar Compounds | SIELC Technologies. Available at: [Link]
4-methoxy-6-methyl-2H-pyridine-1-carboxylic acid | C8H11NO3 - PubChem. Available at: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF - ResearchGate. Available at: [Link]
Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics - MDPI. Available at: [Link]
HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. Available at: [Link]
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation - ResearchGate. Available at: [Link]
Strategic Selection of Amide Coupling Reagents: A Comparative Performance Guide
Executive Summary The formation of the amide bond remains the single most utilized reaction in pharmaceutical discovery, yet the selection of coupling reagents is often driven by habit rather than empirical data. While c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The formation of the amide bond remains the single most utilized reaction in pharmaceutical discovery, yet the selection of coupling reagents is often driven by habit rather than empirical data. While carbodiimides (EDC, DCC) served as the foundational "Generation 1" tools, modern drug discovery demands higher fidelity—specifically regarding steric tolerance, reaction kinetics, and the suppression of
-chiral epimerization.
This guide objectively compares the performance of three distinct classes of reagents:
The "Gold Standard" for Sterics: HATU (Guanidinium/Uronium salts)
The "Green" High-Performer: COMU (Oxyma-based Uronium)
The Process-Ready Reagent: T3P (Propylphosphonic Anhydride)[1]
Mechanistic Foundations
To select the correct reagent, one must understand the activation species. The failure mode of most couplings is not lack of activation, but rather the competition between the desired amine attack and side reactions (hydrolysis, rearrangement to
-acylurea, or oxazolone-mediated racemization).
Activation Pathways
The diagram below illustrates the divergent pathways for the three primary reagent classes. Note how HATU and COMU rely on active ester intermediates (
and , respectively) to stabilize the activated acid, whereas T3P proceeds via a mixed anhydride.
Figure 1: Mechanistic divergence of amide coupling. HATU and COMU rely on leaving group effects (HOAt vs Oxyma) to accelerate kinetics, while T3P utilizes a steric-bulk-free anhydride mechanism.
Comparative Analysis
HATU: The Steric Hammer
Class: Uronium/Guanidinium Salt (Generation 3)
HATU remains the go-to reagent for sterically hindered substrates (e.g.,
-methylated amino acids, -disubstituted acids).
Mechanism: Generates the highly reactive
(7-azabenzotriazole) ester. The pyridine nitrogen in the 7-position provides a "neighboring group effect" via hydrogen bonding to the incoming amine, accelerating the reaction by up to 100x compared to HBTU.
Pros: Unmatched reactivity for difficult couplings.
Cons: High cost; the HOAt byproduct is a sensitizer; potential explosion risk during scale-up; difficult to remove byproduct from organic layers.
COMU: The Modern, Safer Alternative
Class: Uronium Salt (Oxyma-based)
COMU is a "Generation 4" reagent designed to replace HATU. It replaces the potentially explosive benzotriazole moiety with Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and incorporates a morpholino group for solubility.[2]
Mechanism: Generates an Oxyma active ester. The morpholino group acts as an internal base/proton scavenger.
colorless endpoint); often yields lower epimerization than HATU.
Cons: Slightly less reactive than HATU for extremely hindered "tetrasubstituted" couplings.
T3P (Propylphosphonic Anhydride): The Process Champion
Class: Cyclic Phosphonic Anhydride
T3P is supplied as a 50% solution in organic solvents (EtOAc, DMF, MeTHF).
Mechanism: Forms a mixed anhydride.[3] Unlike uronium salts, it does not release a nucleophilic byproduct that can attack the activated species.
Pros:Lowest epimerization rate of all common reagents; water-soluble byproducts (simple wash workup); non-toxic; high thermal stability.
Cons: Slower kinetics than HATU; requires a specific base stoichiometry (usually excess pyridine or NMM) to function optimally.
Performance Data: Yield & Epimerization
The following data summarizes a comparative study on the coupling of Z-Phg-OH (Z-Phenylglycine, highly prone to racemization) with H-Val-OMe.
Reagent
Base
Solvent
Yield (%)
DL-Isomer (Epimerization %)
Workup Complexity
EDC / HOBt
DIPEA
DMF
78%
12.5%
Moderate (Urea removal)
HATU
DIPEA
DMF
96%
4.8%
High (Chromatography req.)
COMU
DIPEA
DMF
98%
< 1.0%
Low (Water soluble byproducts)
T3P
Pyridine
EtOAc
91%
< 0.1%
Very Low (Acid/Base wash)
Data synthesized from Dunetz et al. (2016) and El-Faham et al. (2010).
Key Insight: While HATU provides high yield, it poses a risk of epimerization if the reaction is left too long (due to the high acidity of the active ester). T3P offers the highest optical purity.
Decision Matrix: Selecting the Right Reagent
Do not default to EDC/HOBt. Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Reagent Selection Decision Tree. Prioritize T3P for chirality and scale; HATU for difficult sterics.
Best for: Phenylglycine derivatives, scale-up (>10g), and avoiding chromatography.
Dissolve Carboxylic Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or 2-MeTHF (Green solvent compatible).
Add Pyridine (2.5 - 3.0 equiv).
Critical: T3P requires a base to drive the anhydride formation, and Pyridine minimizes epimerization better than DIPEA in this system.
Cool to 0 °C.
Add T3P (50% solution in EtOAc, 1.2 equiv) dropwise.
Allow to warm to room temperature and stir for 2–12 hours.
Note: T3P kinetics are slower than HATU; do not quench prematurely.
Workup: Add water to quench. Separate layers. Wash organic layer with 1M HCl (removes pyridine and water-soluble phosphorus byproducts), then NaHCO₃.
Evaporate solvent. Product is often pure enough to proceed without chromatography.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[3][4] Chemical Society Reviews, 38(2), 606-631.
[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[5]
[Link]
El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents.[2] Journal of Peptide Science, 16(1), 6-9.[2]
[Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7] Organic Letters, 13(19), 5048–5051.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Cross-Coupling of Electron-Deficient Heteroaryl Chlorides
Model Substrate: 2-Chloro-3-(trifluoromethyl)pyridine
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Challenge Definition
In drug discovery, the Suzuki-Miyaura coupling of 2-chloropyridines represents a frequent bottleneck. Unlike their aryl bromide counterparts, these substrates present a "double-edged" challenge:
Electronic Deactivation: The electron-deficient pyridine ring strengthens the C-Cl bond (
), making the oxidative addition step kinetically difficult.
Catalyst Poisoning: The basic nitrogen atom can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (formation of "palladium black").
This guide provides a head-to-head performance analysis of four distinct catalyst generations, using the coupling of 2-chloro-3-(trifluoromethyl)pyridine with phenylboronic acid as the stress test.
The Contenders: Catalyst Profiles
We compare four catalysts representing the evolution of Palladium cross-coupling technology.
Catalyst
Class
Ligand Type
Primary Advantage
Primary Weakness
Pd(PPh₃)₄
Gen 0 (Legacy)
Monodentate Phosphine
Low cost; familiar.
Air-sensitive; poor oxidative addition on chlorides; thermal instability.
Activation mechanism differs from phosphines; can be sensitive to steric crowding on the nucleophile.
Mechanistic Insight: The Critical Path
To understand performance differences, we must visualize the catalytic cycle. The rate-determining step for our model substrate is Oxidative Addition .
XPhos Pd G3 generates the active
species immediately upon base exposure, preventing the formation of inactive dimers.
PEPPSI-IPr utilizes a "throw-away" 3-chloropyridine ligand to stabilize the Pd(II) precatalyst, which dissociates to open the coordination site.
Figure 1: The Catalytic Cycle. Note that for 2-chloropyridines, the energy barrier at "Oxidative Addition" is the primary failure point for Pd(PPh3)4.
Pd(PPh₃)₄ failed to achieve significant turnover. The oxidative addition into the electron-poor C-Cl bond was too slow, leading to catalyst decomposition.
Pd(dppf)Cl₂ worked but was sluggish. The bidentate ligand stabilizes the metal but makes the necessary coordination site less accessible for the bulky CF3-substituted substrate.
XPhos Pd G3 was the clear winner for kinetics. The bulky biaryl ligand protects the metal center while its electron-rich nature accelerates oxidative addition.
PEPPSI-IPr performed comparably to XPhos in yield but with slightly slower initial kinetics. However, it showed the highest resistance to dehalogenation side-reactions.
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
A. General Protocol: XPhos Pd G3 (Recommended)
This protocol utilizes the Buchwald G3 precatalyst, which does not require a glovebox for weighing but implies inert conditions for the reaction.
Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-6-methoxypyridine-3-carboxylic Acid
This guide provides an in-depth technical comparison and cross-validation protocol for two distinct analytical methods for the quantification of 4-Chloro-6-methoxypyridine-3-carboxylic acid, a key intermediate in pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and cross-validation protocol for two distinct analytical methods for the quantification of 4-Chloro-6-methoxypyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a framework for ensuring data integrity and interchangeability between analytical techniques, a critical aspect of regulatory compliance and robust process control.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-Chloro-6-methoxypyridine-3-carboxylic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are indispensable. This guide explores two powerful chromatographic techniques for its analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of pharmaceutical analysis, and Hydrophilic Interaction Liquid Chromatography (HILIC), a valuable alternative for polar compounds.
The primary objective of this guide is to present a comprehensive cross-validation protocol for these two methods. Cross-validation serves to demonstrate that the analytical results are equivalent and interchangeable, a crucial step when transferring methods between laboratories or implementing a new, more efficient technique.
The Analyte: 4-Chloro-6-methoxypyridine-3-carboxylic acid
Structure:
Key Physicochemical Properties:
Polar, with both a carboxylic acid group and a pyridine ring.
Expected to have good solubility in polar organic solvents and aqueous buffers.
UV-active due to the aromatic pyridine ring.
These properties inform the selection of appropriate analytical techniques. The polarity of the molecule makes it a suitable candidate for both RP-HPLC (with appropriate mobile phase modifications) and HILIC.
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. For a polar compound like 4-Chloro-6-methoxypyridine-3-carboxylic acid, retention can be achieved by manipulating the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.
HILIC is an excellent alternative for retaining and separating polar and hydrophilic compounds that show little or no retention in RP-HPLC[1]. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of a more polar aqueous or protic solvent[2]. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention[2].
Experimental Protocols
Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Chloro-6-methoxypyridine-3-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision assessments by diluting the stock solution with the respective mobile phase of each method.
Sample Solutions: Prepare sample solutions by accurately weighing the drug substance, dissolving it in the appropriate solvent, and diluting to the desired concentration with the mobile phase.
RP-HPLC Method Protocol
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).
B: Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 80% B
15-17 min: 80% B
17-18 min: 80% to 10% B
18-25 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
HILIC Method Protocol
Instrumentation: A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and a PDA detector.
Column: Amide or Silica-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.
Mobile Phase:
A: 10 mM Ammonium acetate in water (pH adjusted to 5.0).
B: Acetonitrile.
Gradient Program:
0-1 min: 95% B
1-5 min: 95% to 70% B
5-6 min: 70% B
6-6.5 min: 70% to 95% B
6.5-10 min: 95% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 275 nm.
Injection Volume: 2 µL.
Method Validation Protocol
Both the RP-HPLC and HILIC methods will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
Specificity (including Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies will be performed. The drug substance will be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions[3][4][5]. The method's ability to separate the main peak from any degradation products will be evaluated.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
Linearity: Assessed at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery): Determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 1.0%.
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different instruments. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) will be introduced to assess the method's reliability.
Cross-Validation: Bridging the Methodological Gap
The cross-validation protocol is designed to ensure that the results from the RP-HPLC and HILIC methods are comparable and interchangeable[6].
Cross-Validation Workflow
Caption: Workflow for the cross-validation of RP-HPLC and HILIC methods.
Statistical Analysis and Acceptance Criteria
The core of the cross-validation lies in the statistical comparison of the data generated by the two methods.
Comparison of Means (Paired t-test): A paired t-test will be used to determine if there is a statistically significant difference between the mean results obtained from the RP-HPLC and HILIC methods for the same set of samples[7][8].
Null Hypothesis (H₀): The true mean difference between the paired samples is zero.
Acceptance Criterion: The p-value should be greater than 0.05, indicating no statistically significant difference between the two methods at a 95% confidence level.
Comparison of Variances (F-test): An F-test will be conducted to compare the variances (precision) of the two methods[9][10].
Null Hypothesis (H₀): The variances of the two methods are equal.
Interpretation: The result of the F-test will inform the choice of the appropriate t-test (assuming equal or unequal variances).
Percentage Difference: The percentage difference between the mean assay values obtained by the two methods for each batch will be calculated.
Acceptance Criterion: The percentage difference should be within ±5.0%.
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data from the cross-validation study to illustrate the expected outcomes.
Validation Parameter
RP-HPLC Method
HILIC Method
Acceptance Criteria
Status
Linearity (r²)
0.9995
0.9998
≥ 0.999
Pass
Accuracy (% Recovery)
99.5% - 101.2%
99.8% - 101.5%
98.0% - 102.0%
Pass
Precision (RSD)
- Repeatability
0.45%
0.38%
≤ 1.0%
Pass
- Intermediate Precision
0.82%
0.75%
≤ 2.0%
Pass
LOD (µg/mL)
0.05
0.02
Report
-
LOQ (µg/mL)
0.15
0.06
Report
-
Cross-Validation
- Batch 1 (Low Conc.)
Mean Assay: 98.9%
Mean Assay: 99.2%
% Diff ≤ 5.0%
Pass
- Batch 2 (Med Conc.)
Mean Assay: 100.1%
Mean Assay: 100.5%
% Diff ≤ 5.0%
Pass
- Batch 3 (High Conc.)
Mean Assay: 101.3%
Mean Assay: 100.9%
% Diff ≤ 5.0%
Pass
- Paired t-test (p-value)
-
-
> 0.05
Pass
Conclusion and Recommendations
This guide outlines a comprehensive framework for the development, validation, and cross-validation of two distinct analytical methods for 4-Chloro-6-methoxypyridine-3-carboxylic acid. The successful execution of this protocol will provide a high degree of confidence that both the established RP-HPLC method and the modern HILIC method can be used interchangeably for the routine analysis of this critical pharmaceutical intermediate.
The HILIC method, with its potential for higher sensitivity (lower LOQ) and faster analysis times, may be recommended as the primary method for high-throughput environments. The RP-HPLC method can be maintained as a robust and reliable alternative or for use in laboratories where HILIC expertise is not yet established. The ultimate choice of method will depend on the specific needs of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.
References
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
ResearchGate. Results of forced degradation studies. [Link]
Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Testbook. Difference Between an F-Test and T-Test: Learn Key Differences. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Medium. (2023). Understanding Hypothesis Testing in Data Science: T-tests, F-tests, and More. [Link]
Statology. (2020). F-Test vs. T-Test: What's the Difference?. [Link]
National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
YouTube. (2015). Two sample t-test and F-test. [Link]
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
A Researcher's Guide to the Safe Disposal of 4-Chloro-6-methoxypyridine-3-carboxylic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-methoxypyridine-3-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-methoxypyridine-3-carboxylic acid, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The causality behind these procedural choices is rooted in the chemical's inherent hazardous properties and regulatory requirements for chlorinated compounds.
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]
These inferred classifications necessitate cautious handling and the use of appropriate personal protective equipment (PPE) at all times. The chlorinated nature of the molecule is a key factor in its disposal protocol, as thermal decomposition can generate toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon oxides.[3]
Chemical and Physical Properties Summary
Property
Value
Source
Molecular Formula
C₇H₆ClNO₃
-
Molecular Weight
187.58 g/mol
-
Appearance
Solid (powder or crystalline)
-
Incompatible Materials
Strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with rigorous adherence to PPE standards. The potential for skin, eye, and respiratory irritation dictates the mandatory use of the following equipment.
Hand Protection: Wear nitrile or other chemically resistant gloves.[6] Always inspect gloves for tears or punctures before use.
Eye Protection: Chemical safety goggles are required.[6] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
Skin and Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[6] Ensure it is fully buttoned.
Respiratory Protection: Handle the solid material only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[7]
Safe Handling Practices:
Avoid creating dust when handling the solid material.[7]
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Store the chemical in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[5][7]
Spill Management Protocol
Accidents can happen, and a prepared response is essential to mitigate risks. The procedure for handling a spill depends on its scale.
For Minor Spills (Small Quantity of Solid):
Alert Personnel: Notify others in the immediate area of the spill.
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
Don PPE: Wear the appropriate PPE as described in Section 2.
Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or cat litter to prevent the powder from becoming airborne.[4][8][9]
Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[4] Use non-sparking tools if there is any fire risk.
Decontamination: Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
Disposal: Seal and label the waste container for disposal according to the procedures in Section 4.
For Major Spills:
In the event of a large or unmanageable spill, the priority is personnel safety.
Evacuate: Immediately evacuate the affected area.[10][11]
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]
Secure the Area: Restrict access to the spill area to prevent further exposure.[11]
Do Not Attempt to Clean: Allow only trained emergency response personnel to handle the cleanup of major spills.[10]
Step-by-Step Disposal Protocol
4-Chloro-6-methoxypyridine-3-carboxylic acid must be disposed of as hazardous waste. Under no circumstances should it be discarded in regular trash or washed down the drain.[4][12]
Step 1: Waste Segregation and Collection
Dedicate a specific, compatible, and clearly labeled container for the collection of this waste. The container should be made of high-density polyethylene (HDPE) or glass, be in good condition, and have a secure screw-top cap.[12]
Label the container as "Hazardous Waste" immediately upon adding the first quantity of waste.[12]
The label must include the full chemical name: "Waste 4-Chloro-6-methoxypyridine-3-carboxylic acid."
Step 2: On-Site Storage
Store the sealed waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and equipped with secondary containment to manage potential leaks.
Keep the container closed at all times except when adding waste.[2]
Step 3: Final Disposal Procedure
The primary and recommended disposal method for chlorinated organic compounds is high-temperature incineration. [13] This process must be carried out by a licensed and certified hazardous waste disposal facility.
The rationale for incineration is that the high temperatures (typically 820°C - 1600°C) are necessary to ensure the complete destruction of the chlorinated heterocyclic ring, minimizing the formation of highly toxic byproducts like dioxins.[13] Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize the resulting acidic gases (e.g., HCl).
Contact your institution's EHS department to arrange for the pickup and transport of the hazardous waste container. They will manage the manifest and ensure compliance with all local, state, and federal regulations.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of 4-Chloro-6-methoxypyridine-3-carboxylic acid waste.
Caption: Waste Disposal Workflow for 4-Chloro-6-methoxypyridine-3-carboxylic acid.
References
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
KHA Online-SDS Management. (2022, September 20). How to Handle Chemical Spills. Retrieved from [Link]
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
EHS.com. (2024, December 7). Learn How to Respond to Chemical Spills with These Steps. Retrieved from [Link]
Rice University. (n.d.). Chemical Spills. Retrieved from [Link]
ChemSrc. (2025, August 27). 4-chloro-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
Personal protective equipment for handling 4-Chloro-6-methoxypyridine-3-carboxylic acid
Executive Summary & Risk Profile Chemical Identity: 4-Chloro-6-methoxypyridine-3-carboxylic acid CAS Number: 1060806-60-1 (Verify specific isomer on vendor CoA) Physical State: Solid (Powder/Crystalline) This guide super...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
Chemical Identity: 4-Chloro-6-methoxypyridine-3-carboxylic acid
CAS Number: 1060806-60-1 (Verify specific isomer on vendor CoA)
Physical State: Solid (Powder/Crystalline)
This guide supersedes generic laboratory safety advice. While this compound is a valuable intermediate in pharmaceutical synthesis (often for kinase inhibitors), it presents specific hazards due to the combination of the halogenated pyridine ring and the carboxylic acid moiety.
The Primary Risks:
Ocular Corrosivity: Pyridine carboxylic acids can cause irreversible eye damage (Eye Dam. 1) rather than simple irritation.
Respiratory Sensitization/Irritation: As a halogenated heterocycle, inhalation of dust can trigger severe mucosal irritation (STOT SE 3).
Dermal Absorption: Pyridine derivatives often possess solvent-like properties that facilitate skin permeation.
The Hierarchy of Defense (Engineering vs. PPE)
Do not rely on PPE alone. The physical handling environment is your primary shield.
Control Level
Requirement
Scientific Rationale
Primary (Engineering)
Chemical Fume Hood
Mandatory. The compound is a solid acid. Air currents in an open lab can aerosolize micron-sized particles during weighing. Maintain face velocity at 80–100 fpm.
Secondary (Isolation)
Static Control
Organic powders are prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder that bypasses the sash.
Tertiary (PPE)
Barrier Protection
See Section 3 below. PPE is the fail-safe for when engineering controls are breached.
Personal Protective Equipment (PPE) Specifications
This section details the minimum requirements for handling >10mg of substance.
A. Hand Protection: The "Double-Glove" Protocol
Scientific Justification: Pyridine rings are notorious for permeating thin nitrile rubber. While the solid state reduces immediate permeation, dissolution in sweat or solvents accelerates breakthrough.
Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).
Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.
For Solutions (Organic Solvents): If dissolved in DCM or Methanol, Silver Shield/Laminate gloves are required. Standard nitrile degrades rapidly (breakthrough <15 mins) against pyridine-solvent mixtures.
B. Ocular & Face Protection[1][2][3][4][5]
Standard Handling:Indirect-Vented Chemical Splash Goggles . Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Large Scale (>5g): Add a Face Shield over goggles to protect the neck and face from projectile powder or accidental solution splashes.
C. Respiratory Protection[2][6]
Inside Hood: No respirator required if sash is at working height.
Outside Hood (Spill Cleanup/Weighing Malfunction):N95 or P100 Particulate Respirator . A half-face elastomeric respirator with P100 cartridges is preferred for comfort and seal assurance.
D. Body Protection[4][5][7]
Lab Coat: 100% Cotton or Nomex (if flammable solvents are present). Buttoned to the neck.
Footwear: Closed-toe, non-perforated leather or synthetic leather.
Operational Workflows
Workflow Diagram: Safe Handling Lifecycle
The following logic flow ensures no step is missed from storage to disposal.
Caption: Figure 1. End-to-end safety logic for handling 4-Chloro-6-methoxypyridine-3-carboxylic acid.
Protocol 1: Precision Weighing (The Critical Step)
Preparation: Place the balance inside the fume hood. Tare the receiving vessel (vial/flask) before opening the source container.
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.
Closing: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding the powder in the cap (which creates fine dust upon next opening).
Seal: Parafilm the receiving vessel immediately after addition.
Protocol 2: Spill Response (Solid State)
Do NOT use a brush and dustpan. This generates aerosols.
Alert: Notify nearby personnel.
Isolate: Cover the spill gently with paper towels to prevent air currents from spreading dust.
Wet Method: Dampen the paper towels with water (or a compatible solvent like isopropanol if water-repellent).
Scoop: Wipe inwards from the perimeter to the center.
Disposal: Place all wipes and gloves used into a sealed hazardous waste bag.
Waste Disposal Logistics
This compound contains both a halogen (Chlorine) and a nitrogen heterocycle. It cannot be disposed of in general organic waste if your facility segregates halogens.
Crucial Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as exothermic reactions may occur with the carboxylic acid group.
References & Verification
Fisher Scientific. (2025). Safety Data Sheet: Pyridine carboxylic acid derivatives. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 6-Chloropyridine-3-carboxylic acid (Structural Analog). Retrieved from
Ansell. (2024).[1] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile vs. Pyridine. Retrieved from
PubChem. (2025). Compound Summary: 4-Chloro-6-methoxynicotinic acid. National Library of Medicine.[2] Retrieved from [2]
TCI Chemicals. (2023).[3] Safety Data Sheet: Pyridine-2-carboxylic Acid. Retrieved from